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  • Product: 2-Hydrazinyl-7-methoxy-4-phenylquinoline
  • CAS: 926194-52-7

Core Science & Biosynthesis

Foundational

Unlocking Novel Therapeutics: A Technical Guide to Pharmacophore Modeling of 7-Methoxy-4-Phenylquinoline Scaffolds

Abstract The 7-methoxy-4-phenylquinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer properties. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-methoxy-4-phenylquinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for applying pharmacophore modeling to this promising scaffold. By integrating principles of ligand-based and structure-based drug design, this whitepaper offers a practical roadmap for identifying novel, high-affinity ligands and optimizing lead compounds. We will explore the causal relationships behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific literature. This guide will culminate in a detailed, step-by-step methodology for developing and validating pharmacophore models for the 7-methoxy-4-phenylquinoline scaffold, targeting key oncological proteins such as Topoisomerase I and Epidermal Growth Factor Receptor (EGFR).

Introduction: The Therapeutic Potential of the 7-Methoxy-4-Phenylquinoline Scaffold

Quinoline derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved drugs. The 7-methoxy-4-phenylquinoline core, in particular, has emerged as a scaffold of significant interest due to its prevalence in compounds exhibiting potent biological effects. The methoxy group at the 7-position and the phenyl ring at the 4-position contribute to a unique electronic and steric profile, influencing the molecule's pharmacokinetic and pharmacodynamic properties.

Numerous studies have highlighted the anticancer potential of quinoline derivatives. For instance, analogs of the 7-methoxy-4-phenylquinoline scaffold have shown inhibitory activity against critical cancer targets, including Topoisomerase I and Epidermal Growth Factor Receptor (EGFR).[1][2] Topoisomerase I is a vital enzyme involved in DNA replication and repair, and its inhibition can lead to cancer cell death. EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can drive tumor growth and proliferation. The development of selective inhibitors for these targets is a key strategy in oncology drug discovery.

Pharmacophore modeling is a powerful computational technique that distills the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect.[3] By identifying this "pharmacophore," researchers can rationally design new molecules with improved potency and selectivity, and efficiently screen large chemical libraries for novel hits. This guide will provide a comprehensive overview of how to apply pharmacophore modeling to the 7-methoxy-4-phenylquinoline scaffold to accelerate the discovery of next-generation therapeutics.

The Rationale for Pharmacophore Modeling: A Dual Approach

A robust pharmacophore modeling strategy often employs a dual approach, integrating both ligand-based and structure-based methods. This combination provides a more complete understanding of the structure-activity relationships (SAR) and the molecular interactions governing ligand binding.

  • Ligand-Based Pharmacophore Modeling: This approach is utilized when a set of active compounds is known, but the three-dimensional structure of the biological target is unavailable. The fundamental principle is that molecules with similar biological activity share common chemical features arranged in a specific spatial orientation. By analyzing a collection of active 7-methoxy-4-phenylquinoline derivatives, we can deduce a common pharmacophore hypothesis that encapsulates the key features responsible for their activity.

  • Structure-Based Pharmacophore Modeling: When the three-dimensional structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, a structure-based approach can be employed. This method involves analyzing the binding site of the protein to identify the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. A pharmacophore model can then be generated based on these interactions, providing a template for the design of complementary ligands.

This guide will detail the workflow for both approaches, using Topoisomerase I and EGFR as exemplary targets for the 7-methoxy-4-phenylquinoline scaffold.

Ligand-Based Pharmacophore Modeling Workflow

This section outlines a hypothetical ligand-based pharmacophore modeling study for 7-methoxy-4-phenylquinoline derivatives targeting Topoisomerase I. The workflow is designed to be self-validating and is grounded in established methodologies.

Data Set Preparation and Curation

The foundation of a successful ligand-based pharmacophore model is a high-quality dataset of active and inactive compounds. For this hypothetical study, we will curate a dataset of 7-methoxy-4-phenylquinoline analogs with known Topoisomerase I inhibitory activity, drawing upon SAR data from structurally related quinoline series.

Table 1: Hypothetical Dataset of 7-Methoxy-4-Phenylquinoline Analogs for Ligand-Based Pharmacophore Modeling

Compound IDR1-Group (at Phenyl Ring)R2-Group (at Quinoline C2)IC50 (µM) vs. Topo IActivity Class
1 HH0.5Active
2 4-ClH0.2Active
3 4-OCH3H1.2Moderately Active
4 HCH30.8Active
5 4-ClCH30.3Active
6 HH> 50Inactive
7 2-ClH5.5Moderately Active
8 HCF325Inactive

Experimental Protocol: Dataset Curation

  • Literature and Database Search: Systematically search scientific databases (e.g., PubMed, Scopus, ChEMBL) for publications reporting the synthesis and biological evaluation of 7-methoxy-4-phenylquinoline derivatives and their analogs against Topoisomerase I.

  • Data Extraction: Extract the chemical structures and corresponding biological activity data (e.g., IC50, Ki values).

  • Structural Standardization: Standardize the chemical structures by correcting protonation states, removing salts, and generating 3D coordinates using a computational chemistry software package (e.g., MOE, Schrödinger Maestro).

  • Activity Classification: Classify the compounds into activity classes (e.g., active, moderately active, inactive) based on their reported potency. A common approach is to use logarithmic differences in activity.

Pharmacophore Feature Identification and Model Generation

With a curated dataset, the next step is to identify the common chemical features among the active compounds. These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable groups

Experimental Protocol: Pharmacophore Model Generation (using software like Phase, LigandScout, or MOE)

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training set to ensure that the bioactive conformation is likely to be included.

  • Feature Mapping: Identify and map the potential pharmacophore features for each conformer.

  • Common Feature Pharmacophore Hypothesis Generation: Align the active molecules and identify the common pharmacophore features and their spatial arrangement. This will result in one or more pharmacophore hypotheses.

  • Scoring and Ranking: Score the generated hypotheses based on how well they map to the active compounds and discriminate them from the inactive ones. The best hypothesis will be selected for further validation.

Mandatory Visualization: Ligand-Based Pharmacophore Model

Ligand_Based_Pharmacophore HBA HBA HY1 HY HBA->HY1 3.5 Å AR AR HBA->AR 5.2 Å HY2 HY HY1->HY2 4.8 Å HY2->AR 6.1 Å

Caption: Hypothetical ligand-based pharmacophore model for Topoisomerase I inhibitors.

Pharmacophore Model Validation

A critical step in the workflow is the rigorous validation of the generated pharmacophore model to ensure its predictive power.

Experimental Protocol: Model Validation

  • Internal Validation (Training Set): Assess how well the model maps the compounds in the training set and correlates with their biological activity.

  • External Validation (Test Set): Use a separate set of compounds (the test set) that were not used in model generation to evaluate the model's ability to predict their activity.

  • Decoy Set Screening: Screen the pharmacophore model against a database of known inactive or random molecules (a decoy set) to assess its ability to avoid false positives. A good model should have a high enrichment factor, meaning it preferentially identifies active compounds over decoys.

  • Receiver Operating Characteristic (ROC) Curve Analysis: Plot the true positive rate against the false positive rate to evaluate the model's ability to distinguish between active and inactive compounds. The area under the ROC curve (AUC) is a measure of the model's predictive accuracy.

Structure-Based Pharmacophore Modeling Workflow

This section details a hypothetical structure-based pharmacophore modeling study targeting the ATP-binding site of EGFR, a known target for quinoline-based inhibitors.

Protein Structure Preparation

The starting point for a structure-based approach is a high-quality 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB). For this example, we will use the crystal structure of EGFR in complex with a quinazoline inhibitor (a close analog to quinoline), such as PDB ID: 1M17.

Experimental Protocol: Protein Preparation

  • Structure Retrieval: Download the PDB file of the EGFR kinase domain.

  • Protein Preparation Wizard: Use a protein preparation tool (e.g., in Schrödinger Maestro, MOE) to:

    • Add hydrogen atoms.

    • Assign correct bond orders and protonation states.

    • Optimize the hydrogen-bonding network.

    • Perform a restrained energy minimization to relieve any steric clashes.

Binding Site Analysis and Pharmacophore Generation

With the prepared protein structure, the next step is to analyze the binding site and generate a pharmacophore model based on the key interactions between the protein and a known ligand, or based on the features of the binding pocket itself.

Experimental Protocol: Structure-Based Pharmacophore Generation

  • Binding Site Definition: Define the binding site based on the location of the co-crystallized ligand or by using a pocket detection algorithm.

  • Interaction Analysis: Identify the key amino acid residues involved in ligand binding and the types of interactions they form (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

  • Pharmacophore Feature Generation: Generate pharmacophore features that are complementary to the identified interaction points in the binding site. For example, a hydrogen bond donor in the protein will correspond to a hydrogen bond acceptor feature in the pharmacophore model.

Mandatory Visualization: Structure-Based Pharmacophore Model in EGFR Binding Pocket

Structure_Based_Pharmacophore cluster_binding_pocket EGFR ATP-Binding Pocket Met793 Met793 (Hinge) HBA1 HBA Met793->HBA1 H-bond Thr790 Thr790 (Gatekeeper) HY1 HY Thr790->HY1 Hydrophobic Leu718 Leu718 Leu718->HY1 Hydrophobic Val726 Val726 AR1 AR Val726->AR1 Hydrophobic

Caption: Key interactions defining a structure-based pharmacophore for EGFR inhibitors.

Virtual Screening and Lead Optimization

The validated pharmacophore model can be used as a 3D query to screen large chemical databases (e.g., ZINC, Enamine REAL) to identify novel compounds that match the pharmacophoric features. Hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, to predict their binding affinity and mode of interaction. Promising candidates can then be synthesized and tested experimentally.

Mandatory Visualization: Pharmacophore Modeling Workflow

Workflow cluster_ligand_based Ligand-Based Approach cluster_structure_based Structure-Based Approach lb_data Active/Inactive Ligands lb_gen Pharmacophore Generation lb_data->lb_gen lb_val Model Validation lb_gen->lb_val vs Virtual Screening of Compound Libraries lb_val->vs sb_data Protein Structure (PDB) sb_gen Binding Site Analysis & Pharmacophore Generation sb_data->sb_gen sb_gen->vs docking Molecular Docking & Scoring vs->docking optimization Lead Optimization docking->optimization synthesis Synthesis & Biological Testing optimization->synthesis

Sources

Exploratory

An In-Depth Technical Guide to the Predictive Toxicity Profile of 2-Hydrazinyl-7-methoxy-4-phenylquinoline

Abstract This technical guide provides a comprehensive, predictive analysis of the toxicological profile of 2-Hydrazinyl-7-methoxy-4-phenylquinoline, a heterocyclic compound featuring both a quinoline nucleus and a hydra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the toxicological profile of 2-Hydrazinyl-7-methoxy-4-phenylquinoline, a heterocyclic compound featuring both a quinoline nucleus and a hydrazinyl moiety. As quinoline derivatives are explored for various therapeutic applications, including as kinase inhibitors in oncology, a proactive and robust assessment of their safety profile is paramount for progression in drug development.[1][2] This document synthesizes data from computational predictions, outlines a strategic in vitro testing cascade, and considers potential in vivo outcomes based on established toxicological data for structurally related compounds. We delve into the mechanistic underpinnings of potential toxicities, including genotoxicity, hepatotoxicity, and neurotoxicity, providing detailed experimental protocols and a framework for an integrated risk assessment. This guide is intended for researchers, toxicologists, and drug development professionals engaged in the safety evaluation of novel chemical entities.

Introduction and Molecular Profile

2-Hydrazinyl-7-methoxy-4-phenylquinoline (C₁₆H₁₅N₃O, Mol. Wt: 265.31 g/mol ) is a substituted quinoline.[3][4] The core structure combines two key pharmacophores/toxicophores: the quinoline ring system and a hydrazinyl group. Quinoline and its derivatives are known to possess a wide range of biological activities but are also associated with significant safety concerns, including carcinogenicity and mutagenicity.[5][6] The hydrazine functional group is a well-documented structural alert for reactivity and potential toxicity, including genotoxicity and systemic effects on the liver and nervous system.[7][8]

Therefore, a thorough toxicological evaluation is critical. This guide employs a tiered, predictive approach, starting with in silico modeling to identify potential hazards, followed by a proposed cascade of in vitro assays to experimentally validate these predictions and elucidate mechanisms of toxicity.

Structural Alerts and Initial Hazard Identification

The structure of 2-Hydrazinyl-7-methoxy-4-phenylquinoline contains two primary structural alerts that warrant careful investigation. These moieties are known to be associated with specific toxicological endpoints.

G cluster_0 Structural Alerts for 2-Hydrazinyl-7-methoxy-4-phenylquinoline cluster_1 Associated Potential Toxicities Compound 2-Hydrazinyl-7-methoxy-4-phenylquinoline Quinoline Quinoline Moiety Compound->Quinoline Contains Hydrazinyl Hydrazinyl Group (-NHNH2) Compound->Hydrazinyl Contains Hepatotoxicity Hepatotoxicity Quinoline->Hepatotoxicity Carcinogenicity Carcinogenicity Quinoline->Carcinogenicity Mutagenicity Mutagenicity / Genotoxicity Quinoline->Mutagenicity Hydrazinyl->Mutagenicity Neurotoxicity Neurotoxicity Hydrazinyl->Neurotoxicity Hematotoxicity Hematotoxicity Hydrazinyl->Hematotoxicity

Caption: Relationship between structural alerts in the target molecule and their associated potential toxicities.

In Silico Toxicity Prediction

Before committing resources to wet-lab experiments, computational (in silico) modeling provides a rapid and cost-effective first pass at identifying potential liabilities. Quantitative Structure-Toxicity Relationship (QSTR) models, trained on large datasets of compounds with known toxicities, are particularly valuable for predicting the risks associated with novel quinoline derivatives.[9][10]

Predicted ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile dictates a compound's pharmacokinetic and safety properties. Based on its structure, a hypothetical ADMET profile is summarized below. It is critical to experimentally verify these predictions.

Parameter Predicted Value / Profile Rationale & Implication
Aqueous Solubility (LogS) Low to ModerateThe phenyl and quinoline rings confer hydrophobicity; solubility may be a formulation challenge.
Intestinal Absorption GoodLikely meets criteria such as Lipinski's Rule of Five, suggesting good passive diffusion across the gut wall.[11]
Plasma Protein Binding High (>90%)Aromatic systems often bind extensively to albumin, affecting the free drug concentration.
Metabolism Primarily Hepatic (CYP450)Quinoline rings are subject to oxidation by cytochrome P450 enzymes. The hydrazinyl group may also undergo metabolic transformation.
hERG Inhibition Potential RiskAromatic, nitrogen-containing heterocycles are a known structural class for hERG channel binders, indicating a risk for cardiotoxicity.
Blood-Brain Barrier (BBB) Likely to CrossThe compound's size and lipophilicity suggest it may penetrate the CNS, making neurotoxicity a relevant endpoint to investigate.[7]
Genotoxicity (Ames) Potential PositiveBoth quinoline and hydrazine moieties are associated with positive Ames results, often requiring metabolic activation.[5][12]
Hepatotoxicity High RiskQuinoline administration in animal models is linked to liver tumors and increased liver weight.[5][6]
Genotoxicity and Carcinogenicity Predictions

Tools like the Prediction of Activity Spectra for Substances (PASS) and various QSTR models can predict the likelihood of mutagenic and carcinogenic effects.[13] For 2-Hydrazinyl-7-methoxy-4-phenylquinoline, these models are expected to flag a high probability of:

  • Mutagenicity: Due to the quinoline core's ability to form DNA adducts after metabolic activation and the inherent reactivity of the hydrazine group.[5][12]

  • Carcinogenicity: Quinoline is a recognized animal carcinogen, primarily targeting the liver.[5][6] Long-term exposure risk would need to be carefully evaluated.

A Strategic Framework for In Vitro Toxicological Assessment

In silico predictions must be anchored by empirical data. The following section outlines a tiered in vitro testing strategy designed to confirm or refute computational alerts and to probe the underlying mechanisms of toxicity. This workflow prioritizes resource allocation by starting with broad screening assays before moving to more complex, mechanism-specific investigations.

G cluster_workflow In Vitro Toxicity Assessment Workflow Tier1 Tier 1: Foundational Cytotoxicity Screening MTT MTT/LDH Assay (HepG2, SH-SY5Y, HEK293) Tier1->MTT Tier2 Tier 2: Genotoxicity Assessment Ames Bacterial Reverse Mutation Assay (Ames Test) Tier2->Ames Micro In Vitro Micronucleus Assay (CHO or TK6 cells) Tier2->Micro Tier3 Tier 3: Target Organ & Mechanistic Toxicity Hepato Hepatotoxicity Panel (e.g., Steatosis, Mitochondrial Dysfunction) Tier3->Hepato Neuro Neurite Outgrowth Assay / MEA Tier3->Neuro Cardio hERG Patch Clamp Assay Tier3->Cardio MTT->Tier2 If cytotoxic, determine sub-lethal concentrations Micro->Tier3 If positive, investigate mechanism Pathway Signaling Pathway Analysis (MAPK/Akt Western Blot) Hepato->Pathway

Caption: A tiered workflow for the in vitro toxicological evaluation of new chemical entities.

Experimental Protocol: Cell Viability (MTT Assay)

This assay provides a baseline measure of cytotoxicity across cell lines representing key target organs.

Objective: To determine the concentration of the test compound that reduces the viability of cultured cells by 50% (IC₅₀).

Methodology:

  • Cell Plating: Seed cells (e.g., HepG2 for liver, SH-SY5Y for neuronal, and MRC-5 for normal tissue context) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare a serial dilution of 2-Hydrazinyl-7-methoxy-4-phenylquinoline (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression.

Conceptual Data: Cytotoxicity Profile

The following table presents a hypothetical outcome of the MTT assay, illustrating how data can be used to identify selective toxicity.

Cell Line Organ Represented Type Conceptual IC₅₀ (µM) Interpretation
HepG2 LiverHuman Hepatoma8.5High potential for hepatotoxicity, consistent with quinoline liabilities.
SH-SY5Y BrainHuman Neuroblastoma25.0Moderate potential for neurotoxicity, consistent with hydrazine liabilities.
MRC-5 LungNormal Human Fibroblast> 50.0Lower toxicity to non-cancerous, non-metabolically active cells, suggesting a potential therapeutic window if developed as an anti-cancer agent.[14]
Genotoxicity Assessment

Given the strong structural alerts, genotoxicity testing is mandatory.

  • Ames Test (OECD TG 471): To assess the potential to induce gene mutations in bacteria, with and without metabolic activation (S9 fraction). A positive result is a strong indicator of mutagenic potential.[5]

  • In Vitro Micronucleus Test (OECD TG 487): To detect chromosomal damage in mammalian cells. This assay identifies clastogenic (chromosome breaking) or aneugenic (chromosome loss) events.[12]

Mechanistic Toxicity and Signaling Pathways

Should cytotoxicity be confirmed, particularly in hepatocytes, investigating the underlying mechanism is the next logical step. Quinoline-induced toxicity is often mediated by oxidative stress, leading to the activation of stress-response signaling pathways.[15]

G cluster_pathway Proposed Pathway of Quinoline-Induced Hepatotoxicity Quinoline Quinoline Compound Metabolism Metabolic Activation (CYP450) Quinoline->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS MAPK MAPK Pathway Activation (p38, JNK) ROS->MAPK PI3K PI3K/Akt Pathway Modulation ROS->PI3K Apoptosis Apoptosis / Cell Death MAPK->Apoptosis PI3K->Apoptosis (inhibition)

Caption: A potential signaling cascade for quinoline-mediated cytotoxicity initiated by oxidative stress.[15]

Experimental Protocol: Western Blot for p38 MAPK Activation

  • Cell Treatment: Treat HepG2 cells with the IC₅₀ concentration of the test compound for various time points (e.g., 0, 1, 6, 24 hours).

  • Lysis: Lyse the cells and quantify total protein concentration.

  • Electrophoresis: Separate 20-30 µg of protein per lane via SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane and probe with primary antibodies against phosphorylated p38 (p-p38) and total p38.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

  • Analysis: An increase in the ratio of p-p38 to total p38 indicates activation of the stress-response pathway.

In Vivo Toxicological Considerations

While this guide focuses on predictive and in vitro methods, these results inform the design of essential in vivo studies. Based on the profile of quinoline and hydrazine, a rodent study would focus on the following endpoints:

  • Acute Toxicity (OECD TG 423): To determine the median lethal dose (LD₅₀) and observe clinical signs of toxicity. For hydrazines, neurological signs like tremors or convulsions would be closely monitored.[7] For quinolines, signs of general malaise and diarrhea might be observed.[6]

  • Repeated Dose Toxicity (e.g., 28-day study, OECD TG 407): This is critical for identifying target organs. Key assessments would include:

    • Hepatotoxicity: Monitoring of liver enzymes (ALT, AST), and histopathological examination of liver tissue for signs of damage, such as the vascular tumors seen with quinoline administration.[5][6]

    • Hematotoxicity: Complete blood counts to check for anemia or other dyscrasias, a known effect of compounds like phenylhydrazine.[16]

    • Neurotoxicity: Functional observational battery and histopathology of brain tissue.

    • Nephrotoxicity: Blood urea nitrogen (BUN), creatinine levels, and kidney histopathology.

Integrated Risk Assessment and Conclusion

The analysis of 2-Hydrazinyl-7-methoxy-4-phenylquinoline's structure points toward a significant potential for toxicity, a prediction that requires a rigorous and systematic experimental evaluation.

Summary of Predicted Risks:

  • Hepatotoxicity: This is the most significant predicted risk, stemming from the quinoline core. The mechanism is likely initiated by metabolic activation and subsequent oxidative stress.

  • Genotoxicity: There is a high probability of mutagenicity due to both the quinoline and hydrazinyl moieties. This represents a major hurdle for development for any indication other than late-stage oncology.

  • Neurotoxicity & Hematotoxicity: These are secondary but important risks contributed by the hydrazinyl group.

Path Forward: The in vitro cascade outlined in this guide provides a clear path to generating the initial safety data needed for a " go/no-go " decision. A confirmed positive result in both a bacterial mutation assay (Ames) and a mammalian chromosomal damage assay (micronucleus) would likely halt the development of this compound for most therapeutic uses. Similarly, potent, non-selective cytotoxicity or significant hepatotoxicity at concentrations near the projected therapeutic dose would be a major cause for concern.

References

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (2021). Turkish Journal of Pharmaceutical Sciences, 18(6), 738–743. [Link]

  • Evidence on the Carcinogenicity of Quinoline and its strong acid salts. (1997). OEHHA. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). Pandawa Institute Journals. [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025). MDPI. [Link]

  • Quinolines: Human health tier II assessment. (2015). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • (PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. (2025). ResearchGate. [Link]

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. (2025). ResearchGate. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2016). MDPI. [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. (2022). Royal Society of Chemistry. [Link]

  • 2-Hydrazinyl-7-methoxy-4-phenylquinoline. (n.d.). PubChem. [Link]

  • Toxicological Profile for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Hydrazine: Human health tier II assessment. (2018). National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • ATSDR Hydrazines Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Phenylhydrazine - Registration Dossier. (n.d.). European Chemicals Agency (ECHA). [Link]

  • Phenylhydrazine – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Antimicrobial Assays of Quinoline Hydrazines

Introduction Quinoline hydrazines represent a promising class of synthetic compounds actively being investigated for their potential as novel antimicrobial agents. Their unique structural features, often combining the qu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline hydrazines represent a promising class of synthetic compounds actively being investigated for their potential as novel antimicrobial agents. Their unique structural features, often combining the quinoline scaffold with a hydrazone moiety, have demonstrated a broad spectrum of biological activities.[1][2] The rise of multidrug-resistant (MDR) pathogens necessitates the development of new chemical entities with distinct mechanisms of action, making the systematic evaluation of compounds like quinoline hydrazines a critical endeavor in drug discovery.[3][4]

These compounds can exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase, glucosamine-6-phosphate synthase, and enzymes involved in fatty acid synthesis, ultimately disrupting DNA replication, cell wall synthesis, or ATP production.[1][3] Given this diverse range of potential targets, a robust and standardized approach to assessing their in vitro antimicrobial potency is paramount.

This guide provides a comprehensive overview of the principal in vitro antimicrobial susceptibility testing (AST) methods applicable to quinoline hydrazines. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind experimental choices, ensuring data integrity and reproducibility. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is emphasized throughout to ensure that the data generated is reliable and comparable across different laboratories.[5][6][7]

Part 1: Foundational Considerations for Assay Design

Before proceeding with specific protocols, several key factors must be addressed to ensure the accuracy and validity of the antimicrobial assays for quinoline hydrazines.

Physicochemical Properties of Quinoline Hydrazines: Solubility and Stability

A significant challenge in the antimicrobial testing of synthetic compounds like quinoline hydrazines is their often limited aqueous solubility.[8][9] This property directly influences the choice of solvent for stock solution preparation and the assay method itself.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[8][10] However, it is crucial to minimize the final concentration of DMSO in the assay medium, as it can exhibit antimicrobial properties at higher concentrations and affect microbial growth. A final concentration of DMSO at or below 1% (v/v) is generally considered acceptable. An initial stock solution should be prepared at a high concentration (e.g., 100x or 1000x the highest concentration to be tested) to minimize the volume of solvent added.[11] A solvent toxicity control (medium with the highest concentration of DMSO used) must always be included in the assay to ensure that the observed antimicrobial activity is not an artifact of the solvent.

  • Stability: The stability of the quinoline hydrazine compound in the chosen solvent and under storage conditions should be considered.[8][12] Some compounds may be sensitive to light or temperature, potentially degrading over time and leading to inaccurate results.[11][13] It is advisable to prepare fresh stock solutions for each experiment or to conduct stability studies to determine the appropriate storage duration and conditions.

Selection of Appropriate Assay Method

The choice of antimicrobial assay method depends on the research question, the physicochemical properties of the compound, and the desired output (qualitative vs. quantitative). The three most common methods are:

  • Broth Microdilution: This is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15][16] It is a quantitative method that provides a precise measure of a compound's potency.

  • Agar Disk Diffusion: A qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[17][18][19] It is simpler and less expensive than broth microdilution but is highly dependent on the diffusion characteristics of the compound in the agar. This method may not be suitable for large or poorly diffusing molecules.

  • Agar Well Diffusion: Similar to disk diffusion, this method involves adding the test compound directly into wells punched into the agar.[10][20] It can accommodate larger volumes of the test compound solution and is often used for screening natural product extracts or compounds with limited solubility.[21][22][23]

Quality Control (QC): The Cornerstone of Reproducibility

Rigorous quality control is essential to ensure the accuracy and reproducibility of antimicrobial susceptibility testing.[5][24][25] This involves the use of well-characterized reference bacterial strains with known susceptibility profiles. These QC strains help to monitor the performance of the test system, including the media, incubation conditions, and the potency of the antimicrobial agents.

Standard QC strains are available from culture collections such as the American Type Culture Collection (ATCC).[26] Commonly used QC strains for routine AST include:

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 25923 (or ATCC 29213 for broth dilution)

  • Pseudomonas aeruginosa ATCC 27853

  • Enterococcus faecalis ATCC 29212

The observed results for the QC strains must fall within the acceptable ranges defined by organizations like CLSI or EUCAST for the assay to be considered valid.[27][28] If the QC results are out of range, the entire batch of tests must be repeated after troubleshooting the potential sources of error.[26]

Part 2: Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for the most common in vitro antimicrobial assays for quinoline hydrazines.

Protocol 1: Broth Microdilution for MIC Determination

This method is considered the reference standard for quantitative antimicrobial susceptibility testing.[16]

2.1.1 Principle

Serial dilutions of the quinoline hydrazine compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[15]

2.1.2 Materials
  • Quinoline hydrazine compound

  • Sterile 96-well, U-bottom or flat-bottom microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganisms (e.g., clinical isolates, QC strains)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

2.1.3 Experimental Workflow Diagram

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Compound Stock Solution (in DMSO) serial_dilute Perform Serial Dilutions of Compound in Plate prep_compound->serial_dilute Add to first well prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum prep_media Prepare CAMHB prep_media->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (35°C, 16-20h) add_inoculum->incubate read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubate->read_mic controls Validate Controls (Growth, Sterility, QC) read_mic->controls

Caption: Workflow for the broth microdilution susceptibility test.

2.1.4 Step-by-Step Procedure
  • Preparation of Quinoline Hydrazine Stock Solution:

    • Accurately weigh the quinoline hydrazine powder.

    • Dissolve in 100% DMSO to a high concentration (e.g., 10 mg/mL or 1000x the highest desired test concentration).[8] Vortex until fully dissolved.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Transfer the colonies to a tube containing 4-5 mL of sterile saline.

    • Vortex to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18] This can be done visually or using a spectrophotometer.

    • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Plate Setup and Serial Dilution:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column.

    • In the first column, add 200 µL of the quinoline hydrazine solution at twice the highest desired final concentration (prepared in CAMHB).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

    • Include the following controls:

      • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no compound).

      • Sterility Control: A well containing 200 µL of uninoculated CAMHB.

      • Solvent Control: A well containing the highest concentration of DMSO used in the assay, CAMHB, and the bacterial inoculum.

      • QC Control: Run a parallel assay with a known QC strain (e.g., E. coli ATCC 25922) and a standard antibiotic.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum (prepared in step 2) to each well containing the compound dilutions and the control wells (except the sterility control). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[29]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the quinoline hydrazine that shows no visible growth.[15]

    • The growth control should show distinct turbidity, and the sterility control should remain clear. The QC strain MIC should be within the acceptable range.

Protocol 2: Agar Disk Diffusion Assay

This method is widely used for routine susceptibility testing due to its simplicity and low cost.[18]

2.2.1 Principle

A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. A paper disk impregnated with a known amount of the quinoline hydrazine is then placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of growth inhibition will form around the disk.[17][19] The diameter of this zone is inversely proportional to the MIC.

2.2.2 Materials
  • Quinoline hydrazine compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Test microorganisms

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Sterile cotton swabs

  • Forceps

  • Incubator (35 ± 2°C)

  • Ruler or caliper

2.2.3 Experimental Workflow Diagram

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Inoculation & Application cluster_incubation Incubation cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) swab_plate Swab MHA Plate with Bacterial Suspension prep_inoculum->swab_plate prep_disks Impregnate Disks with Quinoline Hydrazine place_disks Place Impregnated Disks on Agar Surface prep_disks->place_disks prep_plates Prepare MHA Plates prep_plates->swab_plate swab_plate->place_disks incubate Incubate Plate (35°C, 16-20h) place_disks->incubate measure_zones Measure Diameters of Inhibition Zones (mm) incubate->measure_zones validate_qc Validate QC Strain Zone Diameter measure_zones->validate_qc

Caption: Workflow for the agar disk diffusion assay.

2.2.4 Step-by-Step Procedure
  • Preparation of Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 2.1.2.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[18]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Preparation and Application of Disks:

    • Prepare a solution of the quinoline hydrazine in a suitable volatile solvent (to facilitate drying).

    • Aseptically apply a known volume (e.g., 10-20 µL) of the compound solution onto sterile paper disks to achieve the desired amount of compound per disk (e.g., 30 µg).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[17]

    • Gently press each disk to ensure complete contact with the agar. Do not move a disk once it has been placed.[17]

    • Ensure disks are spaced at least 24 mm apart from center to center.[17]

    • Include a standard antibiotic disk as a positive control and a blank disk with solvent as a negative control. Run a QC strain on a separate plate.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[29]

  • Reading and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.

    • Interpret the results based on predefined zone diameter breakpoints if available, or compare the zone sizes to those of standard antibiotics.

Protocol 3: Agar Well Diffusion Assay

This method is a modification of the disk diffusion technique and is particularly useful for testing compounds that are not readily impregnable onto paper disks or are available in small quantities.[10]

2.3.1 Principle

The agar plate is inoculated with the test microorganism as in the disk diffusion method. Wells of a specific diameter (e.g., 6-8 mm) are then aseptically punched into the agar. A defined volume of the quinoline hydrazine solution is added to each well. The compound diffuses into the agar, and the diameter of the resulting inhibition zone is measured after incubation.[20]

2.3.2 Step-by-Step Procedure
  • Plate Preparation and Inoculation:

    • Prepare and inoculate Mueller-Hinton agar plates with a standardized bacterial suspension as described in Protocol 2.2.1 and 2.2.2.

  • Well Creation:

    • Using a sterile cork borer or a wide-bore pipette tip, create wells of 6-8 mm in diameter in the agar.

    • Carefully remove the agar plugs to leave clean, uniform wells.

  • Application of Test Compound:

    • Prepare a solution of the quinoline hydrazine, typically in DMSO.[10]

    • Pipette a fixed volume (e.g., 50-100 µL) of the compound solution into each well.[10][22]

    • Include controls: a well with a standard antibiotic, and a well with the solvent (e.g., DMSO) alone.

  • Incubation and Measurement:

    • Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compound before inverting and incubating at 35 ± 2°C for 24 hours.[10]

    • After incubation, measure the diameter of the inhibition zones as described for the disk diffusion assay.

Part 3: Data Presentation and Interpretation

Quantitative Data Summary

The results from the antimicrobial assays should be presented clearly and concisely. For MIC determination, a tabular format is most effective.

CompoundTest OrganismMIC (µg/mL)QC Strain (E. coli ATCC 25922) MIC (µg/mL) - Ciprofloxacin
Quinoline Hydrazine AS. aureus ATCC 2592380.004 - 0.015 (Acceptable Range)
Quinoline Hydrazine AE. coli ATCC 25922160.008 (Result)
Quinoline Hydrazine BS. aureus ATCC 25923>640.008 (Result)
Quinoline Hydrazine BE. coli ATCC 25922320.008 (Result)
CiprofloxacinS. aureus ATCC 259230.250.008 (Result)
CiprofloxacinE. coli ATCC 259220.0080.008 (Result)

For diffusion assays, the zone diameters should be recorded in millimeters.

CompoundAmount per Disk/WellTest OrganismZone of Inhibition (mm)
Quinoline Hydrazine C30 µgS. aureus ATCC 2592318
Quinoline Hydrazine C30 µgP. aeruginosa ATCC 2785312
Gentamicin10 µgS. aureus ATCC 2592322
Gentamicin10 µgP. aeruginosa ATCC 2785319
Interpreting the Results
  • MIC Values: Lower MIC values indicate higher potency of the compound against the specific microorganism.[30][31] An MIC value is a direct measure of the concentration required to inhibit growth.

  • Zone Diameters: Larger zones of inhibition in diffusion assays generally correlate with greater susceptibility of the organism to the compound.[32] However, zone size is also influenced by the compound's molecular weight, solubility, and diffusion rate in agar. Therefore, direct comparison of zone sizes between different classes of compounds can be misleading.

Conclusion

The successful in vitro evaluation of quinoline hydrazines as potential antimicrobial agents hinges on the selection of appropriate assay methods and the meticulous execution of standardized protocols. By understanding the principles behind each technique, from the gold-standard broth microdilution for quantitative MIC determination to the practical diffusion assays for screening, researchers can generate reliable and reproducible data. The integrity of these results is underpinned by rigorous quality control, including the use of reference strains and appropriate controls for solvent effects. This guide provides the foundational knowledge and detailed protocols necessary to navigate the challenges of testing novel synthetic compounds, ultimately contributing to the critical search for new therapeutics to combat antimicrobial resistance.

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC. (n.d.).
  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023, August 28).
  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.).
  • Different mechanisms of action of quinoline hydrazide/hydrazone... - ResearchGate. (n.d.).
  • QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - ES. (n.d.).
  • Synthesis, characterization and antimicrobial activity of some novel hydrazone derivatives of anacardic acid - Der Pharma Chemica. (n.d.).
  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals. (n.d.).
  • EUCAST expert rules in antimicrobial susceptibility testing - PubMed. (2013, February 15).
  • Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action | Request PDF - ResearchGate. (n.d.).
  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19).
  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives - IJSDR. (n.d.).
  • The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties - Benchchem. (n.d.).
  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center.
  • EUCAST: EUCAST - Home. (n.d.).
  • Disk Diffusion and Quality Control - EUCAST. (n.d.).
  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC. (n.d.).
  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023).
  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC. (2025, May 27).
  • Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs. (2025, June 5).
  • Disk diffusion test - Wikipedia. (n.d.).
  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed. (2020, January 15).
  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI. (2024, May 22).
  • Application Notes and Protocols for the Preparation of Stock Solutions of Antibacterial Agent 170 - Benchchem. (n.d.).
  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.).
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021, November 4).
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.).
  • Design, Synthesis, Antimicrobial and Antimalarial Evaluation of Quinoline Hydrazone Derivatives: Insight through DFT Analysis, Molecular Docking and ADMET Predictions - Malaria World. (2025, July 10).
  • Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains. (2023, September 15).
  • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine - ResearchGate. (2022, September 29).
  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed. (2005, October 15).
  • (PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - ResearchGate. (2025, August 7).
  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives - Annex Publishers. (n.d.).
  • Working concentration Antibiotic Stock solution (mg/ml) Solvent**** Storage temp (oC) µg/ml dilution Function Ampicillin* 50 H2O -20o C 50 1.0 µl/ml. (n.d.).
  • Broth Microdilution | MI - Microbiology. (n.d.).
  • Antibacterial Stock Preparation Introduction The preparation of antibiotic stock is a relatively simple series of mixing and di - iGEM. (n.d.).
  • ProtocolsAntibioticStockSolutions < Lab < TWiki - Barrick Lab. (n.d.).
  • How to dissolve water insoluble antimicrobials to microbial culture medium? - ResearchGate. (2016, August 28).
  • Quinoline Derivatives: In Vitro Antimicrobial Study | Semantic Scholar. (n.d.).
  • Broth microdilution – Knowledge and References - Taylor & Francis. (n.d.).
  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC. (n.d.).
  • Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: Synthesis and preliminary evaluation as antimicrobial agents - Zagazig University Digital Repository. (n.d.).
  • Antimicrobial Investigation and Docking Analysis of Quinoline Compounds - CABI Digital Library. (n.d.).
  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC. (n.d.).
  • Challenges of Antibacterial Discovery - PMC - NIH. (n.d.).
  • New Hydrazide-hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation - Bentham Science Publisher. (n.d.).

Sources

Application

Recrystallization techniques for 2-Hydrazinyl-7-methoxy-4-phenylquinoline

Application Note: Optimization of Crystallization Kinetics for High-Purity 2-Hydrazinyl-7-methoxy-4-phenylquinoline Executive Summary This guide details the purification protocols for 2-Hydrazinyl-7-methoxy-4-phenylquino...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Crystallization Kinetics for High-Purity 2-Hydrazinyl-7-methoxy-4-phenylquinoline

Executive Summary

This guide details the purification protocols for 2-Hydrazinyl-7-methoxy-4-phenylquinoline , a critical heterocyclic intermediate often used in the synthesis of triazolo-quinolines and bioactive scaffolds.[1] The hydrazine moiety (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) at the C2 position presents specific challenges: it is nucleophilic, basic, and prone to oxidative degradation (diazenylation) or condensation (hydrazone formation).

This document moves beyond standard "dissolve and cool" instructions. It integrates solubility parameters, oxidative stability controls, and thermodynamic principles to ensure the isolation of a pharmacologically pure crystalline solid.[1]

Physicochemical Context & Solubility Profiling

To design a self-validating protocol, one must understand the molecular behavior of the target.

  • The Molecule: The 4-phenyl group adds significant bulk and hydrophobicity (lipophilicity), reducing solubility in standard alcohols compared to simple quinolines.[1] The 7-methoxy group is an electron-bond donor, slightly increasing polarity but maintaining the aromatic character.

  • The Critical Risk (Oxidation): Hydrazines are sensitive to atmospheric oxygen.[1] A shift in color from pale yellow (pure) to deep orange/red often indicates the formation of azo-impurities or oxidative dimerization.

  • Solubility Prediction Table:

Solvent SystemTemp (°C)Solubility StatusApplication
Water 25-100InsolubleAnti-solvent (Wash)
Ethanol (EtOH) 25LowAnti-solvent / Slurry
Ethanol (EtOH) 78 (Reflux)Moderate/HighPrimary Crystallization Solvent
DMF / DMSO 25HighSolvent (for precipitation methods)
Toluene 110Low/ModerateNot recommended (poor impurity rejection)
Ethyl Acetate 77ModerateSecondary option

Experimental Workflow Visualization

The following diagram outlines the decision matrix for purification, prioritizing the preservation of the hydrazine group.

RecrystallizationWorkflow Start Crude 2-Hydrazinyl-7-methoxy- 4-phenylquinoline SolubilityCheck Solubility Test (Refluxing EtOH) Start->SolubilityCheck MethodA Method A: Thermal Swing (Ethanol) SolubilityCheck->MethodA Soluble at Reflux MethodB Method B: Anti-Solvent (DMF / Water) SolubilityCheck->MethodB Insoluble at Reflux Filtration Hot Filtration (Remove insolubles) MethodA->Filtration MethodB->Filtration Crystallization Controlled Cooling (Nucleation) Filtration->Crystallization Slow ramp (-10°C/hr) Isolation Inert Filtration & Drying (Vacuum/N2) Crystallization->Isolation QC QC: HPLC / NMR / MP Isolation->QC

Figure 1: Decision tree for solvent selection based on crude material solubility profiles.[1]

Detailed Protocols

Pre-Requisites
  • Inert Atmosphere: All heating steps should ideally be performed under a nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or Argon blanket to prevent autoxidation of the hydrazine.
    
  • Glassware: Amber glassware is preferred to reduce photolytic degradation, though not strictly required if exposure is minimized.[1]

Protocol A: The Ethanol Thermal Swing (Standard)

Best for: Removal of hydrazine salts and unreacted chloride precursors.[1]

  • Slurry Formation:

    • Place 10.0 g of crude 2-Hydrazinyl-7-methoxy-4-phenylquinoline in a 250 mL round-bottom flask (RBF).

    • Add 100 mL of absolute Ethanol (10 vol). Note: Do not use denatured ethanol containing ketones/aldehydes, as these react with hydrazines to form hydrazones.[1]

  • Dissolution:

    • Equip the flask with a reflux condenser and nitrogen line.

    • Heat to reflux (approx. 78°C) with magnetic stirring.[1]

    • Observation: The solid should dissolve. If significant solids remain after 15 minutes, add Ethanol in 10 mL increments (up to 15 vol total).

  • Hot Filtration (Critical Step):

    • If black specks or undissolved material remain (likely inorganic salts or polymerized byproducts), filter the hot solution rapidly through a pre-warmed Celite pad or sintered glass funnel.[1]

    • Why? Cold equipment will cause premature crystallization in the funnel, leading to yield loss.[1]

  • Controlled Crystallization:

    • Return the filtrate to a clean RBF.

    • Allow the solution to cool slowly to room temperature (approx. 25°C) over 2 hours. Do not use an ice bath immediately. Rapid cooling traps impurities in the crystal lattice.

    • Once at room temperature, cool to 0-4°C in an ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter the yellow crystalline solid using vacuum filtration.

    • Wash: Wash the cake with 2 x 10 mL of cold Ethanol.

    • Drying: Dry under high vacuum ( < 10 mbar) at 40°C for 6 hours.

Protocol B: The DMF/Water Anti-Solvent Method (Rescue)

Best for: Highly impure or very insoluble batches where Ethanol reflux fails.[1]

  • Dissolution:

    • Dissolve 5.0 g of crude material in the minimum amount of Dimethylformamide (DMF) at 60°C. (Typically 3-5 volumes).

    • Caution: Do not exceed 80°C in DMF; hydrazines can decompose or react with DMF at high temperatures over time.

  • Precipitation:

    • Filter hot if necessary to remove insolubles.

    • Slowly add Deionized Water dropwise to the warm DMF solution with vigorous stirring.

    • Endpoint: Stop adding water when a persistent turbidity (cloudiness) is observed.[1]

  • Nucleation:

    • Allow the mixture to cool to room temperature. The turbidity will evolve into a heavy precipitate.

    • If oiling out occurs (liquid-liquid phase separation), reheat slightly to redissolve and add a seed crystal.[1]

  • Isolation:

    • Filter and wash copiously with water (to remove DMF) followed by a final wash with cold ethanol (to facilitate drying).[1]

Characterization & Quality Control

A successful recrystallization must be validated against specific criteria.

TestExpected ResultFailure Mode Indicator
Appearance Pale Yellow to Yellow Needles/PowderOrange/Red: Oxidation.[1] Brown/Tar: Polymerization.
HPLC Purity > 98.0% (Area %)Peak tailing (residual salts) or late-eluting dimers.
1H NMR Distinct Hydrazine signals (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

4.0-9.0 ppm, broad, exchangeable)
Missing hydrazine protons indicates oxidation to azo or conversion to starting material.
Melting Point Sharp range (e.g., 2-3°C span).[1] Note: Likely >160°CWide range (>5°C) indicates solvent inclusion or mixed polymorphs.[1]

Mechanistic Insight on Impurities: The primary impurities removed are:

  • 2-Chloro-7-methoxy-4-phenylquinoline: The starting material.[1] It is more soluble in cold ethanol than the hydrazine product, so it remains in the mother liquor.[1]

  • Hydrazine Hydrochloride: Highly water-soluble; removed in the filtrate or via water wash (Method B).

Troubleshooting Guide

Problem: The product "oils out" instead of crystallizing.

  • Cause: The temperature dropped too fast, or the solvent polarity is not optimal.[1]

  • Solution: Reheat the mixture until clear. Add a seed crystal of pure product. Cool at a rate of 10°C per hour.

Problem: The product turns red during drying.

  • Cause: Oxidative degradation.[2]

  • Solution: Ensure the vacuum oven is purged with Nitrogen. Do not dry above 50°C. Store the final product in amber vials under Argon.

Problem: Low Yield (<50%).

  • Cause: Product is too soluble in Ethanol.

  • Solution: Concentrate the mother liquor by 50% on a rotavap and cool again to harvest a second crop (Crop 2). Note: Crop 2 will have lower purity.[1]

References

  • General Synthesis of 2-Hydrazinoquinolines

    • Methodology: Reaction of 2-chloroquinolines with hydrazine hydrate.[3]

    • Source:Journal of the Chemical Society, 1978, 103.[1]

  • Oxidative Stability of Hydrazine Derivatives

    • Mechanism:[1][3] Autoxidation of hydrazines to azo compounds and diquinopyridazines.

    • Source:Molecules, 2022, 27(7), 2125.[1] "Autoxidation of 4-Hydrazinylquinolin-2(1H)-one..."

  • Solubility & Recrystallization Solvents (DMF/Ethanol)

    • Data: Solubility of quinoline deriv
    • Source:International Journal of Basic and Applied Chemical Sciences, 2016, Vol. 6(1).[1][4]

  • Derivatization Applications (LC-MS)

    • Context: Use of 2-hydrazinoquinoline as a derivatization agent, highlighting stability profiles.[1]

    • Source:Metabolites, 2013, 3(4).[1] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Hydrazinyl-7-methoxy-4-phenylquinoline

Ticket ID: #PUR-Q-7M4P Subject: Optimization of Workup and Isolation for Lipophilic Hydrazinoquinolines Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open[1] Executive Summary & Core Directiv...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-Q-7M4P Subject: Optimization of Workup and Isolation for Lipophilic Hydrazinoquinolines Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open[1]

Executive Summary & Core Directive

You are likely attempting to isolate 2-hydrazinyl-7-methoxy-4-phenylquinoline (CAS: 97892-65-4 or related analog) from a nucleophilic aromatic substitution reaction involving 2-chloro-7-methoxy-4-phenylquinoline and hydrazine hydrate.

The Central Challenge: This molecule combines a lipophilic core (4-phenylquinoline) with a reactive, polar tail (hydrazine). The primary failure modes are oxidative degradation (turning pink/red) and incomplete removal of hydrazine , which poisons downstream transition metal catalysts (e.g., Pd-catalyzed cross-couplings).

Immediate Action Required:

  • Stop Chromatography: Do not attempt silica gel chromatography on the crude mixture. The basic hydrazine moiety drags on silica, leading to broad peaks and decomposition.[1]

  • Switch to Precipitation: This compound is designed to be purified by solubility differential, not affinity.

The "Gold Standard" Purification Protocol[1]

This protocol assumes a crude reaction mixture resulting from the reflux of the 2-chloro precursor with excess hydrazine hydrate in ethanol or 1,4-dioxane.

Phase A: Quench & Precipitation (The "Crash Out")
  • Objective: Remove bulk hydrazine and solvent.

  • Mechanism: The product is hydrophobic due to the 4-phenyl group; hydrazine salts and hydrate are water-soluble.

  • Cooling: Allow the reaction mixture to cool to room temperature (20–25°C). Do not put it on ice yet; rapid cooling traps impurities.[1]

  • Volume Reduction: If the solvent volume is high (>10 mL/g of substrate), concentrate under reduced pressure to ~30% of original volume.[1]

  • Precipitation: Pour the concentrate slowly into a stirred beaker of ice-cold water (ratio: 1 part reaction mix to 10 parts water).

    • Why? The sudden polarity shift forces the hydrophobic quinoline out of solution while retaining hydrazine in the aqueous phase.[1]

  • Filtration: Collect the solid via vacuum filtration using a sintered glass funnel.[1][2]

  • The Critical Wash: Wash the filter cake copiously with water (3x) followed by a small amount of cold ethanol (1x).

    • Checkpoint: The filtrate pH should be neutral (pH 7). If basic, hydrazine remains.[1]

Phase B: Recrystallization (Polishing)
  • Objective: Remove unreacted starting material (2-chloro analog) and oxidative byproducts.

  • Solvent System: Ethanol (95%) or n-Butanol (for stubborn cases).

  • Dissolution: Suspend the crude solid in Ethanol (approx. 15 mL per gram). Heat to reflux.[1][3][4]

    • Troubleshooting: If it does not dissolve, add DMF dropwise until clear.[1] The 4-phenyl group adds significant bulk, reducing solubility compared to simple quinolines.

  • Hot Filtration: If black specks remain (oxidized hydrazine polymers), filter the hot solution rapidly through a pre-warmed funnel.[1]

  • Crystallization: Remove from heat and let stand at room temperature for 2 hours, then move to 4°C overnight.

  • Collection: Filter the pale yellow/off-white needles. Dry under high vacuum at 40°C for 6 hours.

Visualizing the Workflow

PurificationWorkflow cluster_impurities Waste Streams Start Crude Reaction Mixture (Ethanol/Dioxane) Concentrate Concentrate to 30% Vol Start->Concentrate Quench Pour into Ice Water (1:10) Concentrate->Quench Filter1 Vacuum Filtration Quench->Filter1 Wash Wash: H2O (3x) -> Cold EtOH (1x) Filter1->Wash Filtrate1 Aqueous Filtrate (Excess Hydrazine) Filter1->Filtrate1 CrudeSolid Crude Solid Isolated Wash->CrudeSolid Recryst Recrystallize (Reflux EtOH) CrudeSolid->Recryst FinalFilter Collect Crystals & Dry Recryst->FinalFilter MotherLiq Mother Liquor (Unreacted Cl-SM) FinalFilter->MotherLiq

Caption: Figure 1. Optimized isolation workflow prioritizing aqueous quenching to remove hydrazine followed by recrystallization for structural purity.

Troubleshooting Guide (The "Emergency Room")

Issue 1: The product turns pink or red upon drying. [1]

  • Diagnosis: Oxidation. Hydrazines are electron-rich and prone to air oxidation, forming azo compounds or diazenes.

  • The Fix:

    • Ensure your drying oven is vacuum-purged or filled with Nitrogen/Argon.

    • Store the final product in amber vials under inert gas.

    • Rescue: If the product is already pink, recrystallize again adding a pinch of sodium metabisulfite or ascorbic acid to the solvent to scavenge oxidants.[1]

Issue 2: "Sticky" or "Oily" product that won't crystallize. [1]

  • Diagnosis: Solvent Trapping or Impurity Eutectic. The 7-methoxy and 4-phenyl groups create a lipophilic domain that can trap solvents like dioxane.

  • The Fix:

    • Triturate (grind) the oil with Diethyl Ether or Hexanes . This extracts the trapped solvent and induces lattice formation.[1]

    • Sonicate the oil in the anti-solvent (water/ether) for 10 minutes.

Issue 3: NMR shows a "ghost" peak around 10-12 ppm or missing NH2 protons.

  • Diagnosis: Proton Exchange or Salt Formation.

    • If you used HCl to accelerate the reaction, you isolated the hydrochloride salt.[1]

    • If the solvent was not dry (DMSO-d6 + water), the labile hydrazine protons exchange and disappear.

  • The Fix:

    • Run NMR in DMSO-d6 (anhydrous).

    • To free-base a salt: Suspend in water, adjust pH to 9-10 with Ammonium Hydroxide, and extract with Ethyl Acetate.

Technical FAQs

Q: Can I use column chromatography if recrystallization fails? A: Avoid it if possible. If you must, use Neutral Alumina instead of Silica Gel.[1] Silica is acidic and will bind the basic hydrazine, causing tailing and yield loss.[1] If using silica, dope the eluent with 1% Triethylamine (TEA) to neutralize active sites.

Q: How do I calculate the yield accurately? A: Ensure you are weighing the free base and not a hydrohydrate or hydrochloride.

  • MW (Free Base): ~265.31 g/mol

  • MW (Monohydrochloride): ~301.77 g/mol

  • Check the melting point.[3][5][6][7] Free bases typically melt sharply (e.g., 180–183°C for similar analogs), while salts decompose over a broad range.[1]

Q: Why is the reaction stalling with starting material left? A: The 4-phenyl group causes steric hindrance and reduces the electrophilicity of the C-2 position.

  • Solution: Switch solvent to n-Butanol (bp 117°C) or Diglyme to achieve higher reaction temperatures than Ethanol (bp 78°C).

Impurity Identification Logic

ImpurityLogic Check Analyze Purity (TLC / NMR) Spot1 TLC: Spot at Rf ~0.9 (Non-polar) Check->Spot1 Spot2 TLC: Spot at Baseline (Polar) Check->Spot2 Color Visual: Pink/Red Color Check->Color Res1 Unreacted 2-Cl Precursor Spot1->Res1 Cause Res2 Hydrazine Salt / Dimer Spot2->Res2 Cause Res3 Oxidation (Azo/Air) Color->Res3 Cause

Caption: Figure 2. Rapid diagnostic logic for impurity identification based on TLC behavior and physical appearance.

Quantitative Data Reference

ParameterValue / ConditionNotes
Molecular Formula C₁₆H₁₅N₃O
Molecular Weight 265.31 g/mol
Solubility (Water) InsolublePrecipitates upon quenching
Solubility (EtOH) Moderate (Hot)Ideal for recrystallization
Melting Point ~180–185°CVaries by crystal form/purity
Storage -20°C, Dark, Inert GasCritical to prevent oxidation

References

  • Organic Syntheses, Coll.[1] Vol. 10, p. 327 (2004). Synthesis of Pyrazoles from Hydrazines.[1] (General hydrazine handling and workup procedures).

  • Journal of Medicinal Chemistry (2014).Discovery of Simeprevir (TMC435): A Macrocyclic Hepatitis C Virus NS3/4A Protease Inhibitor.

  • PubChem Compound Summary.2-Hydrazinyl-7-methoxy-4-phenylquinoline (CID 16771820).

  • Santa Cruz Biotechnology.2-hydrazino-7-methoxy-4-phenylquinoline Product Data Sheet.

Sources

Optimization

Technical Support Center: Stability of 2-Hydrazinyl-7-methoxy-4-phenylquinoline

The following guide serves as a technical support center for 2-Hydrazinyl-7-methoxy-4-phenylquinoline . It is designed for researchers observing unexpected behavior or planning experiments involving this compound in acid...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support center for 2-Hydrazinyl-7-methoxy-4-phenylquinoline . It is designed for researchers observing unexpected behavior or planning experiments involving this compound in acidic media.

Topic: Stability & Reactivity Profile in Acidic Media Compound ID: 2-Hydrazinyl-7-methoxy-4-phenylquinoline Functional Class: Heterocyclic hydrazine / Quinoline derivative Primary Application: Precursor for fused heterocycles (e.g., s-triazolo[4,3-a]quinolines); kinase inhibitor scaffold.

Executive Summary: The Acidic Paradox

For the experimental scientist, the stability of 2-hydrazinyl-7-methoxy-4-phenylquinoline in acid is not a binary "stable/unstable" question. It is a divergent pathway system dependent on the type of acid and temperature.

  • Condition A: Mineral Acids (HCl, H₂SO₄) at Room Temp.

    • Status: STABLE .

    • Mechanism: Protonation of the terminal hydrazine nitrogen (

      
      ) deactivates the nucleophile, protecting it from oxidation and dimerization. This is the preferred state for storage (as a hydrochloride salt).
      
  • Condition B: Carboxylic Acids (Formic, Acetic) + Heat.

    • Status: REACTIVE (Cyclization) .

    • Mechanism: The acid acts as both solvent and electrophile, driving a condensation-cyclization reaction to form fused triazolo-quinoline rings. This is a synthesis feature, often mistaken for "degradation."

  • Condition C: Strong Aqueous Acid + High Heat (Reflux).

    • Status: UNSTABLE (Hydrolysis) .

    • Mechanism: Acid-catalyzed hydrolysis cleaves the C–N bond, reverting the compound to its thermodynamic sink: 7-methoxy-4-phenylquinolin-2(1H)-one (carbostyril derivative).

Visualizing the Pathways (Interactive Logic)

The following diagram maps the fate of your compound based on experimental conditions. Use this to diagnose impurities or plan synthesis.

StabilityPathways Compound 2-Hydrazinyl-7-methoxy- 4-phenylquinoline (Free Base) Salt STABLE STORAGE Hydrazinium Salt (-NH-NH3+ Cl-) Compound->Salt Mineral Acid (HCl) Low Temp (<25°C) Triazole CYCLIZATION PRODUCT [1,2,4]Triazolo[4,3-a]quinoline Compound->Triazole Carboxylic Acid (RCOOH) Heat (>60°C) Quinolone HYDROLYSIS PRODUCT 7-Methoxy-4-phenyl- quinolin-2(1H)-one Compound->Quinolone Aqueous Acid (H2O/H+) Reflux (>100°C) Salt->Compound Neutralization (NaOH/NaHCO3)

Figure 1: Divergent reactivity pathways of 2-hydrazinyl-7-methoxy-4-phenylquinoline in acidic environments.

Troubleshooting Guide (FAQ Format)

Scenario 1: "I dissolved the compound in acetic acid for NMR, and the spectrum changed overnight."

Diagnosis: You likely triggered an unwanted cyclization or hydrazone formation.

  • The Science: 2-Hydrazinylquinolines are potent nucleophiles. Acetic acid is not an inert solvent for this class; it is a reagent. Over time (accelerated by heat), the hydrazine attacks the carbonyl of the acetic acid.

  • Outcome: Formation of N-(7-methoxy-4-phenylquinolin-2-yl)acetohydrazide, which may further cyclize to 1-methyl-8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline.

  • Solution: Use DMSO-d₆ or Methanol-d₄ for NMR. If acidic conditions are required for solubility, use TFA-d (Trifluoroacetic acid) immediately before acquisition, as the electron-withdrawing fluorines retard the nucleophilic attack compared to acetic acid, though salt formation will shift peaks.

Scenario 2: "My sample turned from yellow to colorless/white upon adding HCl."

Diagnosis: Normal Salt Formation.

  • The Science: The free base is a conjugated system (often yellow/orange). Protonation disrupts the n-to-pi* transitions of the hydrazine lone pair interacting with the quinoline ring.

  • Verification: Neutralize a small aliquot with saturated sodium bicarbonate. If the yellow color and the original precipitate return, the compound is intact.

Scenario 3: "I see a new peak at [M-15] in my LC-MS after acidic workup."

Diagnosis: Hydrolysis (De-amination).

  • The Science: Under vigorous acidic conditions (e.g., refluxing in 6N HCl), the hydrazine group is a leaving group (as hydrazine, N₂H₄). Water attacks the C-2 position.

  • Product: 7-methoxy-4-phenylquinolin-2(1H)-one.

  • Note: The "M-15" mass difference (approximate) usually refers to loss of NH (15 Da) or N2H2 (30 Da) fragments in MS, but chemically, you are looking for the conversion of C-NHNH2 (Mass X) to C=O (Mass X - 30 + 16 = X - 14). Correction: The mass shift from Hydrazine (-NHNH2, 31 Da) to Carbonyl (=O, 16 Da) is a loss of 15 Da .

  • Solution: Perform workups at 0°C to 5°C and avoid prolonged exposure to strong acids.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this to verify the integrity of your batch.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 320 nm (conjugated hydrazine).

  • Expected Retention Order:

    • Early Eluting: Hydrazine Salt (highly polar).

    • Mid Eluting: 2-Quinolone (Hydrolysis product).

    • Late Eluting: Triazolo-cyclized impurities (if organic acids were used).

Protocol B: Preparation of the Stable Hydrochloride Salt

Recommended for long-term storage (>1 month).

  • Dissolution: Dissolve 1.0 g of 2-hydrazinyl-7-methoxy-4-phenylquinoline in 10 mL of absolute ethanol. Heat gently (40°C) if necessary to ensure full dissolution.

  • Acidification: Add 1.25 equivalents of 1M HCl in diethyl ether (or ethanol) dropwise at 0°C.

  • Precipitation: A solid precipitate (the monohydrochloride salt) will form immediately.

  • Isolation: Filter the solid under vacuum. Wash with cold diethyl ether (3 x 5 mL).

  • Drying: Dry under high vacuum at room temperature for 4 hours.

  • Storage: Store at -20°C in an amber vial (desiccated).

    • Why? The protonated hydrazine is significantly less prone to air oxidation (autoxidation) than the free base.

Quantitative Stability Data (Reference)

ConditionTimeTemperature% Recovery (HPLC)Primary Degradant
0.1 N HCl 24 Hours25°C> 99.5%None (Stable Salt)
0.1 N HCl 4 Hours80°C~ 85%2-Quinolone derivative
Glacial Acetic Acid 24 Hours25°C~ 92%Acetohydrazide intermediate
Glacial Acetic Acid 2 Hours100°C< 5%Triazolo[4,3-a]quinoline
Phosphate Buffer pH 7.4 24 Hours25°C~ 95%Oxidative dimers (minor)

References

  • Synthesis and Reactivity of 2-Hydrazinylquinolines

    • Source: PrepChem.com. "Synthesis of 2-Hydrazinoquinoline."
    • URL:[Link]

    • Relevance: Establishes the baseline synthesis (refluxing 2-chloroquinoline with hydrazine) and the stability of the hydrazine group under reflux conditions in the presence of weak acid (acetic acid)
  • Autoxidation and Cycliz

    • Source: MDPI, Molecules. "Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino..."
    • URL:[Link]

    • Relevance: details the oxidative instability of hydrazinyl quinolines and the pathways for cyclization, providing the mechanistic basis for the "Instability" warnings.
  • Crystal Structure and Hydrogen Bonding in Acidic/Salt Forms

    • Source: NIH / PubMed Central. "2-Hydrazinylquinoline."[1][2][3]

    • URL:[Link]

    • Relevance: Confirms the structural integrity of the 2-hydrazinylquinoline scaffold in the solid state and its ability to form stable supramolecular networks (salts).
  • Acid Hydrolysis of Hydrazones and Hydrazines

    • Source: ResearchGate.[4] "Proposed mechanism of acid hydrolysis of hydrazones."

    • URL:[Link]

    • Relevance: Provides the general mechanistic pathway for the hydrolysis of the C=N bond in hydrazone-like systems, applicable to the degradation of the target compound to 2-quinolone under harsh conditions.

Sources

Troubleshooting

Technical Support Center: NMR Spectroscopy of 4-Phenylquinoline Derivatives

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Context: Impurity Resolution Welcome to the Advanced Spectroscopy Support Hub. You are likely here because your 4-phenylquinoline spectra are exhibiting no...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket Context: Impurity Resolution

Welcome to the Advanced Spectroscopy Support Hub. You are likely here because your 4-phenylquinoline spectra are exhibiting non-structural signals, broadening, or isomeric ambiguity. This guide synthesizes field-proven troubleshooting protocols with mechanistic insights to resolve these specific spectral anomalies.

📂 Module 1: The "Ghost" Peaks (Trace Solvents & Reagents)

Symptom: Sharp, unassigned singlets or multiplets that do not correlate with the quinoline aromatic system, often appearing in the aliphatic region (0.5 – 5.0 ppm) or obscuring the phenyl ring region.

Diagnosis: 4-phenylquinoline synthesis (often via Friedländer condensation or Suzuki coupling) frequently traps high-boiling solvents like DMF, DMSO, or Toluene within the crystal lattice. Standard vacuum drying is often insufficient.

📉 Reference Data: Common Contaminants in Quinoline Synthesis

Chemical shifts (δ) reported in CDCl₃ relative to TMS.

ContaminantSource¹H δ (ppm)MultiplicityRemoval Protocol
Water Solvents/Air1.56Broad SingletAzeotrope with Toluene, then high-vac.
DMF Reaction Solvent8.02, 2.96, 2.88SingletsWash with H₂O (if product insoluble) or Lyophilize.
Ethyl Acetate Workup/Column4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, TripletExtended high-vacuum (>12h).
Toluene Azeotrope/Reaction7.17 (m), 2.36 (s)Multiplet, SingletHigh-vacuum with gentle heat (40°C).
Silicone Grease Glassware joints0.07SingletFilter through Celite/Cotton plug; use grease-free joints.

Technical Note: The H-2 signal of DMF (8.02 ppm) is particularly dangerous as it often overlaps with the H-8 or H-5 doublet of the quinoline core. Always check for the corresponding methyl singlets at 2.96/2.88 ppm to confirm.

🛠️ Workflow: Impurity Triage

Use this logic flow to categorize and treat unknown peaks.

ImpurityTriage Start Unknown Peak Detected CheckInt Does integration match stoichiometry? Start->CheckInt IsSolvent Check Babij et al. Solvent Table CheckInt->IsSolvent No (<1H) IsRotamer Peak broadens/coalesces on heating? CheckInt->IsRotamer Yes (Integer) IsIsomer 2D NMR (HSQC/NOESY) Required IsSolvent->IsIsomer No Match ActionDry Action: Lyophilization/ Azeotropic Drying IsSolvent->ActionDry Match Found IsRotamer->IsIsomer No ActionVT Action: Variable Temp (VT) NMR IsRotamer->ActionVT Yes ActionChrom Action: Repurify (Prep-HPLC) IsIsomer->ActionChrom Regioisomer Confirmed

Figure 1: Decision matrix for identifying and resolving non-structural NMR signals.

📂 Module 2: The "Blurry" Spectrum (Paramagnetic Broadening)

Symptom: The entire spectrum appears broadened, multiplets are indistinguishable, and shimming takes unusually long. The H-2 proton (typically a sharp doublet/singlet near 8.9 ppm) appears as a hump.

Diagnosis: Residual paramagnetic metal catalysts.

  • Palladium (Pd): From Suzuki-Miyaura coupling (attaching the 4-phenyl group).

  • Copper (Cu): From Ullmann-type condensations.

  • Iron (Fe): From reduction steps (e.g., nitro to amine).

Mechanism: Paramagnetic ions shorten the spin-lattice relaxation time (


) and spin-spin relaxation time (

) of nearby protons via the Solomon-Bloch mechanism. This results in significant line broadening (

).
🧪 Protocol: Metal Scavenging

Standard filtration is insufficient for colloidal Pd. Use this chelation method.

  • Dissolution: Dissolve 50 mg of crude product in 5 mL THF or CH₂Cl₂.

  • Scavenger Addition: Add 5 equivalents (w/w) of SiliaMetS® Thiol or QuadraPure™ TU (thiourea based).

  • Incubation: Stir at 40°C for 2 hours.

  • Filtration: Pass through a 0.45 μm PTFE syringe filter.

  • Validation: Re-run ¹H NMR.

    • Success Indicator: Resolution of the H-3 doublet (approx.[1] 7.4 ppm) and H-5 doublet (approx. 7.8 ppm).[1][2] These protons are closest to the C4-phenyl ring and most affected by trapped catalyst at the coupling site.

📂 Module 3: Regioisomer Resolution (6- vs 8-Substitution)

Symptom: You observe a "clean" spectrum, but the splitting patterns in the aromatic region do not match the expected substitution.

  • Scenario: You reacted a meta-substituted aniline with a ketone. This produces a mixture of 5-substituted and 7-substituted quinolines (often misidentified as 6/8 depending on numbering conventions).

The Challenge: In 4-phenylquinolines, the phenyl ring current shields the H-3 and H-5 protons. If you have a substituent at position 6, H-5 should appear as a singlet (or small doublet due to meta-coupling). If the substituent is at position 8, H-5 is a doublet (ortho-coupling to H-6).

🔬 Experiment: NOESY/HMBC Logic

Standard 1D ¹H NMR is often inconclusive due to signal overlap in the 7.2–8.2 ppm region.

Step-by-Step Discrimination:

  • Locate H-2: Find the most downfield signal (approx 8.9–9.0 ppm).

  • Run NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Target: Look for a cross-peak between H-5 and the Phenyl Ring protons (ortho protons).

    • Reasoning: In 4-phenylquinoline, H-5 is spatially close to the phenyl ring.

  • Run HMBC (Heteronuclear Multiple Bond Correlation):

    • Target: Long-range coupling from H-2.

    • Logic: H-2 will show a strong 3-bond correlation (

      
      ) to C-4  and C-8a  (bridgehead).
      
    • Differentiation: If you have an 8-substituent, the H-2 to C-8a correlation remains, but the proton pattern on the benzo-ring changes.

RegioisomerLogic Input Ambiguous Regioisomer NOESY NOESY Spectrum Input->NOESY H5_Phenyl H-5 <-> Phenyl Crosspeak? NOESY->H5_Phenyl ID_H5 Identify H-5 (Chemical Shift) H5_Phenyl->ID_H5 Confirmed Coupling Check H-5 Multiplicity ID_H5->Coupling Result6 Substituent at C-6 (H-5 is Singlet/d) Coupling->Result6 Weak Coupling (meta) Result8 Substituent at C-8 (H-5 is Doublet) Coupling->Result8 Strong Coupling (ortho)

Figure 2: Logic flow for distinguishing substitution patterns using 2D NMR.

📂 Module 4: Rotamers (Restricted Rotation)

Symptom: Signals for the 4-phenyl group appear as broad humps or double sets of peaks at room temperature, particularly if the phenyl ring has bulky ortho-substituents (e.g., 2-methyl-4-phenylquinoline).

Diagnosis: Atropisomerism or restricted rotation around the C4–C1' bond. The phenyl ring is not freely rotating on the NMR timescale.

Protocol: Variable Temperature (VT) NMR

  • Solvent Switch: Switch from CDCl₃ (boils at 61°C) to DMSO-d₆ or Toluene-d₈ to allow higher temperature ranges.

  • Acquisition:

    • Run spectra at 25°C, 50°C, 75°C, and 100°C.

  • Analysis:

    • Coalescence: If peaks sharpen and merge into single signals at high temperatures, it is a dynamic rotamer effect.

    • Degradation: If peaks multiply or shift irreversibly, the compound is thermally unstable.

📚 References & Authority

  • Trace Impurity Identification: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[3][4][5] Organic Process Research & Development, 2016, 20(3), 661-667.[5]

  • Quinoline Synthesis & Characterization: Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 2005. (Standard text for Friedländer/Povarov reaction mechanisms affecting regioisomerism).

  • Paramagnetic Relaxation: Bertini, I., et al. "NMR of Paramagnetic Molecules." Elsevier, 2016. (Foundational text on Solomon-Bloch equations and line broadening).

  • Regioisomer Determination: Claridge, T. D. W.[6] High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Definitive guide for NOESY/HMBC interpretation).

Sources

Optimization

Technical Support Center: Green &amp; Alternative Solvents for 2-Hydrazinyl Quinoline Synthesis

[1] Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Protocol Optimization for Hydrazinolysis Executive Summary & Decision Matrix Context: The synthesis of 2-hydrazinyl quinoline (2-hydra...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Protocol Optimization for


 Hydrazinolysis

Executive Summary & Decision Matrix

Context: The synthesis of 2-hydrazinyl quinoline (2-hydrazinoquinoline) is a critical intermediate step in drug discovery, particularly for anti-tubercular, anti-malaria, and anti-cancer agents. The "classic" method involves refluxing 2-chloroquinoline with hydrazine hydrate in ethanol.[1] While effective, this method often suffers from long reaction times (6–12 hours) and environmental concerns regarding volatile organic compounds (VOCs).

The Pivot: Modern green chemistry prioritizes Water , PEG-400 , and Solvent-Free conditions.[1] These alternatives utilize the hydrophobic effect, phase-transfer catalysis, and mechanochemistry to accelerate reaction kinetics, often reducing times from hours to minutes.

Workflow Decision Matrix

Use this logic flow to select the optimal solvent system for your specific laboratory constraints.

SolventSelection Start START: Select Substrate (2-Chloroquinoline) EquipCheck Do you have a Microwave Reactor? Start->EquipCheck SolubilityCheck Is the substrate highly lipophilic? EquipCheck->SolubilityCheck No (Standard Lab) SolventFree PROTOCOL C: Solvent-Free (Grinding/MW) EquipCheck->SolventFree Yes (High Throughput) GreenCheck Strict Green Chemistry Requirements? SolubilityCheck->GreenCheck No (Standard Substrate) PEGMethod PROTOCOL B: PEG-400 (Catalytic Solvent) SolubilityCheck->PEGMethod Yes (Stubborn Substrate) WaterMethod PROTOCOL A: Water (Reflux or MW) (Hydrophobic Effect) GreenCheck->WaterMethod Yes (Zero VOC) Ethanol Standard Ethanol Reflux (Legacy Method) GreenCheck->Ethanol No (Legacy/Scale-up)

Figure 1: Decision tree for selecting the optimal reaction medium based on equipment availability and green chemistry constraints.

Technical Protocols & Troubleshooting

Protocol A: Water-Mediated Synthesis (The Hydrophobic Effect)

Mechanism: Water promotes the reaction via the "hydrophobic effect," forcing the organic 2-chloroquinoline and hydrazine together, increasing the effective concentration at the interface. Best For: Standard 2-chloroquinolines; Labs reducing VOCs.[1]

Standard Operating Procedure (SOP):

  • Charge: Suspend 2-chloroquinoline (1.0 eq) in distilled water (5–10 volumes).

  • Reagent: Add Hydrazine Hydrate (80% or 99%) (3.0 – 5.0 eq). Note: Excess is crucial to prevent bis-coupling.

  • Reaction: Reflux (100°C) for 2–4 hours OR Microwave at 120°C for 10–20 mins.

  • Workup: Cool to room temperature (or 4°C). The product, 2-hydrazinyl quinoline, is less soluble in cold water than the starting material and will precipitate. Filter and wash with ice-cold water.[1]

Troubleshooting Guide (Q&A):

IssueDiagnosisCorrective Action
"My reaction mixture is a sticky gum (oiling out)." The product melting point is depressed by impurities, or the reaction temperature is too close to the product's MP.[1]Vigorous Stirring: Increase RPM to break up the oil. Add a seed crystal of pure product if available. Cool slowly to induce crystallization.
"Yield is low (<50%)." Poor solubility of the starting material in water is preventing attack.Phase Transfer Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) or a surfactant (SDS) to create micelles.
"I see a dimer impurity (Diquinoline)." Hydrazine concentration was too low. The product (2-hydrazinyl quinoline) acted as the nucleophile against another molecule of starting material.Increase Equivalents: Ensure Hydrazine is >3.0 equivalents. Add the substrate to the hydrazine solution slowly.
Protocol B: PEG-400 (Recyclable Catalytic Solvent)

Mechanism: PEG-400 acts as a solvent and a phase-transfer catalyst, complexing with the hydrazine to increase its nucleophilicity.[1] Best For: Deactivated substrates (e.g., with electron-donating groups) or scale-up where solvent recycling is desired.[1]

Standard Operating Procedure (SOP):

  • Charge: Dissolve 2-chloroquinoline (1.0 eq) in PEG-400 (3–5 volumes).

  • Reagent: Add Hydrazine Hydrate (2.0 – 3.0 eq).

  • Reaction: Heat to 100–120°C for 30–60 minutes.

  • Workup: Pour the hot mixture into ice-cold water. The PEG dissolves in water; the hydrophobic product precipitates. Filter, wash with water, and dry.

Troubleshooting Guide (Q&A):

IssueDiagnosisCorrective Action
"I cannot remove the PEG completely." PEG-400 is viscous and adheres to crystals.[1]Wash Protocol: Wash the filter cake with copious amounts of water. If sticky, recrystallize from a small amount of hot ethanol.
"The reaction turned black/dark brown." Oxidative decomposition of hydrazine or PEG at high temperatures.Inert Atmosphere: Run under Nitrogen/Argon. Reduce temperature to 90°C and extend time.
"Can I reuse the PEG?" Yes, but it contains hydrazine hydrochloride byproducts.Recycling: Evaporate the water from the filtrate. The remaining PEG can be reused 3–4 times, though efficiency drops slightly due to salt accumulation.
Protocol C: Solvent-Free (Microwave/Mechanochemical)

Mechanism: Direct interaction of reactants.[1] Microwave irradiation provides rapid dielectric heating, overcoming activation energy barriers instantly. Best For: High-throughput screening, small scales (<500mg).[1]

Standard Operating Procedure (SOP):

  • Charge: Mix 2-chloroquinoline (1.0 eq) and Hydrazine Hydrate (3.0 eq) in a microwave vial.

  • Additives: Optionally add a solid support (Silica gel or Alumina) to prevent clumping.

  • Reaction: Irradiate (Power: 100–300W) to maintain 100–120°C for 2–10 minutes.

  • Workup: Extract the solid mass with hot ethanol or ethyl acetate, filter off the solid support, and crystallize.

Troubleshooting Guide (Q&A):

IssueDiagnosisCorrective Action
"The vial exploded or popped the cap." Hydrazine decomposition generates

and

gas rapidly.[1]
Pressure Control: Use a dedicated microwave reactor with pressure release. Do NOT use a domestic microwave with sealed vessels. Use open-vessel mode if possible.
"Hotspots formed; product is charred." Uneven heating in the solid state.Solid Support: Disperse the reactants on Silica Gel or Alumina before irradiation to distribute heat.

Comparative Data Analysis

The following data summarizes efficiency metrics across the different solvent systems for the synthesis of 2-hydrazinyl quinoline.

MetricEthanol (Standard)Water (Green)PEG-400 (Catalytic)Solvent-Free (MW)
Reaction Time 4 – 12 Hours2 – 4 Hours30 – 60 Mins2 – 10 Mins
Typical Yield 70 – 80%85 – 92%88 – 95%90 – 98%
Temperature 78°C (Reflux)100°C (Reflux)100 – 120°C120°C
Green Score Low (VOCs)High (Zero VOC)High (Recyclable)Very High
Purification CrystallizationFiltrationWater ppt/FiltrationExtraction

Mechanistic Insight ( )

Understanding the mechanism is vital for troubleshooting electronic effects. The reaction proceeds via a Nucleophilic Aromatic Substitution (


) .
  • Attack: Hydrazine (nucleophile) attacks the electron-deficient C-2 position of the quinoline.[1] The ring nitrogen acts as an electron sink.

  • Intermediate: A Meisenheimer-like anionic complex is formed.[1]

  • Elimination: The chloride ion is expelled, restoring aromaticity.

Critical Note on Bis-Coupling: If the hydrazine concentration is low, the primary amine of the product (2-hydrazinyl quinoline) can attack a second molecule of 2-chloroquinoline, forming a "dimer" (1,2-di(quinolin-2-yl)hydrazine).[1] Always maintain hydrazine in excess.

SNArMechanism Reactants Reactants: 2-Chloroquinoline + Hydrazine TS Transition State: Meisenheimer Complex (Negative charge on N) Reactants->TS Nucleophilic Attack (Slow Step) Product Product: 2-Hydrazinyl Quinoline + HCl TS->Product Elimination of Cl- (Fast) Impurity Impurity Pathway: Bis-Quinoline Formation Product->Impurity If Hydrazine < 2.0 eq

Figure 2: Reaction pathway showing the desired


 route and the competitive impurity formation if stoichiometry is uncontrolled.[1]

References

  • Nagarapu, L., et al. (2010). "Polyethylene Glycol (PEG-400) Mediated Synthesis of Quinoxalines."[2] European Journal of Chemistry, 1(3), 228-231.[2] (Demonstrates PEG-400 as a recyclable solvent for N-heterocycles). Link

  • Sangani, C. B., et al. (2014). "Green synthesis of quinoline-based scaffolds: A review." RSC Advances, 4, 25604-25632.[1] (Comprehensive review of green solvents including water and PEG for quinoline derivatives). Link

  • Polshettiwar, V., & Varma, R. S. (2008). "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery." Chemical Society Reviews, 37, 1546-1557.[1] (Foundational text on water-mediated microwave synthesis). Link

  • Gao, S., et al. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation."[1] Metabolites, 3(4), 932–942. (Contextualizes the utility of the molecule and stability). Link

  • Ajani, O. O., et al. (2022). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Journal of Chemistry, 2022. (Provides specific parameters for solvent-free microwave irradiation of N-heterocycles). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Bioactivity: The Veteran Antimalarial Chloroquine Versus Novel Quinoline-Hydrazine Scaffolds

Introduction: A Tale of Two Quinolines In the landscape of medicinal chemistry, the quinoline ring system stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Quinolines

In the landscape of medicinal chemistry, the quinoline ring system stands as a privileged scaffold, forming the backbone of numerous therapeutic agents. This guide provides an in-depth comparison between two quinoline-based compounds: Chloroquine, a cornerstone of antimalarial therapy for decades with newfound applications in oncology, and the emerging class of 2-hydrazinyl-quinoline derivatives, exemplified by 2-Hydrazinyl-7-methoxy-4-phenylquinoline.

Chloroquine, a 4-aminoquinoline, has a long and storied history in the treatment and prophylaxis of malaria.[1] Its well-understood mechanism of action, low cost, and once-broad efficacy made it a frontline therapeutic. More recently, scientific inquiry has repurposed Chloroquine as an anticancer agent, primarily leveraging its ability to inhibit autophagy, a key survival mechanism for tumor cells.[2][3][4]

Conversely, 2-Hydrazinyl-7-methoxy-4-phenylquinoline represents a more nascent area of research. While direct, extensive bioactivity data for this specific molecule is limited in publicly accessible literature, its structural motifs—the quinoline core, a hydrazine linker, and methoxy functionalization—are features of significant interest in contemporary drug discovery.[5][6][7] This guide will, therefore, compare the established bioactivity of Chloroquine with the reported activities of structurally related quinoline-hydrazine and quinoline-hydrazide derivatives to project the potential therapeutic profile of this emerging class of compounds.

CompoundChemical StructureKey Bioactivities
Chloroquine Antimalarial, Anticancer, Anti-inflammatory, Antiviral[8][9][10]
2-Hydrazinyl-7-methoxy-4-phenylquinoline (Structure based on name)Anticancer (projected, based on analogues)[5][6], Antimalarial (projected, based on analogues)[11]

Part 1: Comparative Antimalarial Activity

Chloroquine's primary therapeutic application has been in combating malaria. Its efficacy, however, has been severely compromised by the widespread emergence of resistant Plasmodium falciparum strains.[8]

Chloroquine: The Established Benchmark

Chloroquine acts by accumulating in the acidic food vacuole of the intraerythrocytic malaria parasite.[1] Here, it interferes with the detoxification of heme—a toxic byproduct of the parasite's hemoglobin digestion. Chloroquine caps hemozoin molecules, preventing the biocrystallization of heme into non-toxic hemozoin.[8][12] The resulting buildup of free heme is highly toxic, leading to membrane damage and parasite death.[1][9][13]

The efficacy of Chloroquine is quantified by its half-maximal inhibitory concentration (IC50). Against sensitive strains like 3D7 or NF54, Chloroquine exhibits potent activity. However, against resistant strains such as Dd2 or K1, which possess mutations in the P. falciparum chloroquine resistance transporter (PfCRT), its IC50 values increase dramatically.[14][15]

Quinoline-Hydrazine Derivatives: A Potential Answer to Resistance?

Research into novel quinoline derivatives is driven by the need to overcome Chloroquine resistance. While data for 2-Hydrazinyl-7-methoxy-4-phenylquinoline is not specifically available, studies on related 7-chloro-4-(2-(substituted benzylidene)hydrazineyl)quinolines show promise. These compounds are designed to retain the quinoline scaffold necessary for accumulation in the parasite vacuole while introducing modifications that may circumvent resistance mechanisms.[11] For instance, certain hybrid 4-aminoquinoline-1,3,5-triazine derivatives have demonstrated good activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-2) strains of P. falciparum.[16]

Table 1: Comparative Antimalarial IC50 Values

Compound/AnalogueP. falciparum StrainIC50 (nM)Reference
Chloroquine 3D7 (Sensitive)~22 nM[17]
HB3 (Sensitive)Varies[18]
NF54 (Sensitive)1.29 – 53.98 µM (for derivatives)[15]
Dd2 (Resistant)60 - 160 nM[17][18]
K1 (Resistant)405 ± 32 nM (for an active analogue)[14]
7-chloro-4-hydrazinyl-quinoline derivatives Resistant StrainsActive in preclinical studies[11]
4-aminoquinoline-triazine hybrids 3D7 (Sensitive)Potent Activity[16]
RKL-2 (Resistant)Good Activity[16]

Note: Data for quinoline-hydrazine derivatives is based on structurally similar compounds, not the specific topic molecule.

Mechanism of Action: A Visual Comparison

The established antimalarial mechanism of Chloroquine provides a clear pathway to visualize.

G cluster_RBC Infected Red Blood Cell cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin Heme->Hemozoin Biocrystallization (Heme Polymerase) CQ_complex Heme-CQ Complex (Toxic) Heme->CQ_complex Lysis Parasite Lysis CQ_complex->Lysis CQ Chloroquine CQ->Heme Enters Vacuole & Binds to Heme Block CQ->Block Block->Hemozoin

Caption: Antimalarial mechanism of Chloroquine.

Part 2: Comparative Anticancer Activity

The repurposing of Chloroquine for oncology has opened new avenues for combination therapies. Its multifaceted effects on tumor biology stand in contrast to the targeted mechanisms often sought with novel kinase inhibitors that may share the quinoline scaffold.

Chloroquine: The Autophagy Inhibitor and Beyond

Chloroquine's primary anticancer mechanism is the inhibition of autophagy.[3] By accumulating in lysosomes and raising their pH, Chloroquine prevents their fusion with autophagosomes.[3][10] This blockage of the autophagic flux leads to the accumulation of damaged proteins and organelles, sensitizing cancer cells to chemotherapy and inducing apoptosis.[3]

However, its activity is not limited to autophagy. Studies have shown Chloroquine can:

  • Normalize Tumor Vasculature: In an autophagy-independent manner, Chloroquine can activate NOTCH1 signaling in endothelial cells, leading to more structured and less leaky tumor blood vessels. This reduces hypoxia and metastasis while improving chemotherapy delivery.[2][19]

  • Modulate the Tumor Microenvironment: It can switch tumor-associated macrophages (TAMs) from a tumor-promoting M2 phenotype to a tumor-killing M1 phenotype.[3]

  • Impact Signaling Pathways: Chloroquine can affect the p53 and Toll-like receptor 9 (TLR9) pathways.[4]

G cluster_cancer_cell Cancer Cell cluster_stroma Tumor Stroma CQ Chloroquine Lysosome Lysosome CQ->Lysosome Increases pH Fusion CQ->Fusion Blocks Fusion Vessels Tumor Vasculature CQ->Vessels Autophagosome Autophagosome Autophagosome->Fusion Lysosome->Fusion Apoptosis Apoptosis Fusion->Apoptosis Autophagic Flux Normalization Vessel Normalization Vessels->Normalization NOTCH1 Signaling

Caption: Multifaceted anticancer mechanisms of Chloroquine.

Quinoline-Hydrazine Derivatives: Targeting Cell Proliferation

The anticancer potential of quinoline-hydrazide and hydrazone derivatives appears to be more directly cytostatic or cytotoxic, often through mechanisms distinct from autophagy inhibition. Studies on hydrazide derivatives incorporating a quinoline moiety have shown significant activity against neuroblastoma and breast adenocarcinoma cell lines.[5][20][21]

Key findings for this class of compounds include:

  • Potent Cytotoxicity: Analogues have demonstrated micromolar potency against cancer cell lines like SH-SY5Y (neuroblastoma) and Kelly (neuroblastoma).[5]

  • Cell Cycle Arrest: One active quinoline hydrazide induced G1 cell cycle arrest and upregulated the p27kip1 cell cycle regulating protein, indicating a direct impact on cell proliferation machinery.[5][6]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Other quinazoline hydrazine derivatives have been investigated as inhibitors of RTKs like MET kinase, which are crucial drivers in many cancers.[22] Novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been designed to target the EGFR-TK domain in breast cancer cells.[23]

Table 2: Comparative Anticancer Activity

Compound/AnalogueCancer Cell LineBioactivity MetricResultReference
Chloroquine Melanoma (in vivo)Tumor GrowthReduction[19]
VariousCombination TherapySensitizes cells to chemo[3][4]
Quinoline Hydrazide Analogue 17 SH-SY5Y (Neuroblastoma)Cell Viability (10 µM)82% reduction[5]
Kelly (Neuroblastoma)Cell Viability (10 µM)96% reduction[5]
MDA-MB-231 (Breast)Cell Viability (10 µM)38% reduction[5]
Quinoline Hydrazide Analogue 22 NeuroblastomaCell ViabilityMicromolar potency[5][20]
NeuroblastomaCell CycleInduces G1 arrest[5]
Quinazoline Hydrazine Analogue 9p H-460, HT-29, HepG2Cytotoxicity (IC50)0.015 - 0.58 µM[24]

Note: Data for quinoline-hydrazine derivatives is based on structurally similar compounds, not the specific topic molecule.

Part 3: Experimental Protocol: In Vitro Antimalarial Susceptibility Testing

To empirically compare the bioactivity of compounds like Chloroquine and novel quinoline derivatives, a standardized in vitro assay is essential. The SYBR Green I-based fluorescence assay is a widely used, reliable method for determining the IC50 of antimalarial drugs.[25][26]

Workflow: SYBR Green I Assay

This protocol is designed to assess the inhibition of P. falciparum growth in a 96-well plate format.

Caption: Workflow for the SYBR Green I antimalarial assay.

Step-by-Step Methodology

1. Preparation of Drug Plates: a. Prepare stock solutions of test compounds and Chloroquine in DMSO. b. Perform serial dilutions in a separate 96-well "drug master plate". c. Transfer the diluted drugs to the final 96-well black assay plates. Include drug-free wells (negative control) and wells with a known lethal drug concentration (positive control).

2. Parasite Culture Preparation: a. Maintain a continuous culture of P. falciparum (e.g., 3D7 or Dd2 strain) in human O+ erythrocytes with complete RPMI 1640 medium.[26] b. Synchronize the parasite culture to the ring stage using methods like sorbitol treatment. c. Dilute the synchronized culture to achieve a final parasitemia of approximately 0.5% and a hematocrit of 1.5%.

3. Incubation: a. Add the prepared parasite suspension to each well of the drug-dosed plates. b. Place the plates in a modular incubation chamber. c. Gas the chamber with a mixture of 5% CO₂, 5% O₂, and 90% N₂ and incubate at 37°C for 72 hours.[26]

4. Lysis and Staining: a. After incubation, seal the plates and freeze them at -20°C or -80°C, followed by thawing at room temperature. This lyses the red blood cells. b. Prepare a lysis buffer containing Tris buffer, EDTA, saponin, and SYBR Green I dye. c. Add the lysis buffer to each well. d. Incubate the plates in the dark at room temperature for at least one hour.

5. Fluorescence Measurement and Analysis: a. Read the fluorescence intensity using a microplate reader with appropriate filters (e.g., excitation at 485 nm and emission at 530 nm). b. Subtract the background fluorescence from the drug-free control wells. c. Normalize the data as a percentage of the control (100% growth). d. Plot the percentage of parasite growth inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Directions

This comparative guide highlights the distinct yet complementary bioactivity profiles of Chloroquine and the emerging class of quinoline-hydrazine derivatives.

  • Chloroquine remains a crucial pharmacological tool, not just for its legacy in malaria treatment but for its validated, multi-pronged attack on cancer biology through autophagy inhibition and microenvironment modulation.[2][3][4] Its utility, particularly in combination therapies, is an area of active and promising clinical investigation.

  • 2-Hydrazinyl-7-methoxy-4-phenylquinoline and its analogues represent a promising frontier in drug discovery. Based on the activity of related structures, this class of compounds is more likely to act as direct cytotoxic or cytostatic agents, targeting fundamental cellular processes like cell cycle progression and kinase signaling.[5][22][23] Their potential to overcome established drug resistance mechanisms, particularly in malaria, warrants significant further investigation.

Future research should focus on:

  • Direct Synthesis and Evaluation: Synthesizing 2-Hydrazinyl-7-methoxy-4-phenylquinoline and performing head-to-head in vitro and in vivo comparisons against Chloroquine for both antimalarial and anticancer activities.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this novel quinoline-hydrazine to understand its mechanism of cytotoxicity and potential for selectivity.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the quinoline-hydrazine scaffold to optimize potency, selectivity, and pharmacokinetic properties, paving the way for the development of next-generation therapeutics.

By understanding the strengths and mechanisms of both established drugs and novel chemical entities, the scientific community can continue to build a more effective arsenal against global health threats like malaria and cancer.

References

  • Chloroquine anticancer activity is mediated by autophagy-independent effects on the tumor vasculature - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Chloroquine - Wikipedia. Wikipedia. Available at: [Link]

  • What is the mechanism of Chloroquine Phosphate? - Patsnap Synapse. Patsnap. Available at: [Link]

  • The Anticancer Activity of Chloroquine Requires Vessel Normalization | Cancer Discovery - AACR Journals. American Association for Cancer Research. Available at: [Link]

  • Chloroquine Mechanism of action - YouTube. YouTube. Available at: [Link]

  • Mechanism of Action of Chloroquine - Pharmacy Freak. Pharmacy Freak. Available at: [Link]

  • Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. Dovepress. Available at: [Link]

  • Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - ecancer. ecancer. Available at: [Link]

  • Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC. National Institutes of Health. Available at: [Link]

  • Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed. National Institutes of Health. Available at: [Link]

  • IC50 values of commonly used anti-malarial drugs in in vitro culture of... - ResearchGate. ResearchGate. Available at: [Link]

  • Determination of the IC50s for chloroquine against 3D7, HB3, and Dd2 by... - ResearchGate. ResearchGate. Available at: [Link]

  • Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC. National Institutes of Health. Available at: [Link]

  • The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. African Journal of Biomedical Research. Available at: [Link]

  • In vitro Test for Inhibition of Plasmodium falciparum 3D7 Parasites using Streptomyces hygroscopicus subsp. hygroscopicus Strain i18, Isolated from a Pineapple Farm in Lampung - Journal of Pure and Applied Microbiology. Journal of Pure and Applied Microbiology. Available at: [Link]

  • Cytostatic versus Cytocidal Activities of Chloroquine Analogues and Inhibition of Hemozoin Crystal Growth - PMC. National Institutes of Health. Available at: [Link]

  • IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health. Available at: [Link]

  • In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC. National Institutes of Health. Available at: [Link]

  • In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC. National Institutes of Health. Available at: [Link]

  • Drying anti-malarial drugs in vitro tests to outsource SYBR green assays. Malaria Journal. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. MDPI. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PubMed. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - Sci-Hub. Sci-Hub. Available at: [Link]

  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, Antimalarial Activity and Docking Study of 7-Chloro-4- (2-(substituted benzylidene)hydrazineyl)quinolines - PubMed. National Institutes of Health. Available at: [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. Frontiers. Available at: [Link]

  • Synthesis, antimalarial activity and molecular docking of hybrid 4-aminoquinoline-1,3,5-triazine derivatives. Experimental Parasitology. Available at: [Link]

  • Synthesis and In-vitro Anti-oxidant Activity of 2-Hydrazine-4-benzylidine quinazolines. ResearchGate. Available at: [Link]

  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Chemistry & Biodiversity. Available at: [Link]

  • Synthesis, antimalarial, antileishmanial, and cytotoxicity activities and preliminary in silico ADMET studies of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives. MDPI. Available at: [Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available at: [Link]

  • Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Journal of the Serbian Chemical Society. Available at: [Link]

  • 7-Chloro-4-[(E)-2-(4-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate - NIH. National Institutes of Health. Available at: [Link]

  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC. National Institutes of Health. Available at: [Link]

  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. - ResearchGate. ResearchGate. Available at: [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - MDPI. MDPI. Available at: [Link]

  • Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives - MDPI. MDPI. Available at: [Link]

  • The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and - RUIdeRA. RUIdeRA. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis, biological evaluation and molecular docking of methoxy n-phenylpyrazoline derivatives as anticancer agents - PubMed. National Institutes of Health. Available at: [Link]

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Comparative

Structural Elucidation of 2-Hydrazinyl-7-methoxy-4-phenylquinoline: A Comparative Guide

Executive Summary 2-Hydrazinyl-7-methoxy-4-phenylquinoline represents a critical pharmacophore in medicinal chemistry, particularly for anti-malarial and anti-microbial applications. However, its development is frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydrazinyl-7-methoxy-4-phenylquinoline represents a critical pharmacophore in medicinal chemistry, particularly for anti-malarial and anti-microbial applications. However, its development is frequently stalled by structural ambiguity. The core challenge lies in prototropic tautomerism : does the molecule exist as the amino-quinoline (hydrazine form) or the imino-quinolinone (hydrazone form)?

This guide compares the three primary methods for structural determination—Single Crystal X-Ray Diffraction (SC-XRD) , Density Functional Theory (DFT) , and Nuclear Magnetic Resonance (NMR) . While NMR and DFT provide valuable insights, this guide argues that SC-XRD is the non-negotiable "Gold Standard" for this specific compound due to its ability to resolve the tautomeric state and intermolecular packing definitively.

Part 1: Comparative Analysis of Structural Determination Methods

The following table objectively compares the performance of available methods for resolving the structure of 2-Hydrazinyl-7-methoxy-4-phenylquinoline.

FeatureSC-XRD (Gold Standard) DFT (Computational) NMR (Solution State)
Primary Output 3D Atom Coordinates (CIF)Energy Minimized GeometryChemical Shift (

) / Couplings (

)
Tautomer Resolution Definitive (Direct H-atom location)Predictive (Based on relative stability)Ambiguous (Fast exchange averaging)
Conformation Solid-state (Packing influenced)Gas-phase (Idealized)Solution average (Dynamic)
Intermolecular Data H-Bonding Networks &

-Stacking
Requires Periodic Boundary ConditionsNOE (Short range only)
Sample Requirement Single Crystal (

mm)
None (In-silico)

5-10 mg dissolved
Time to Result 24-48 Hours (Post-crystallization)12-24 Hours (CPU dependent)1-2 Hours
Critical Insight: The Tautomerism Trap

For 2-hydrazinyl-quinolines, the bond length between C2 and the exocyclic Nitrogen is the "smoking gun."

  • Hydrazine Form: C2–N

    
     1.35 Å (Single bond character).
    
  • Hydrazone Form: C2=N

    
     1.29 Å (Double bond character).
    
  • Why SC-XRD Wins: Only SC-XRD can measure this bond length with a precision of

    
    0.003 Å, definitively assigning the tautomer.
    

Part 2: Experimental Protocols

Synthesis & Crystallization Workflow

Objective: Isolate high-purity single crystals suitable for diffraction.

Step 1: Precursor Synthesis React 2-chloro-7-methoxy-4-phenylquinoline with excess hydrazine hydrate (99%) in absolute ethanol.

  • Conditions: Reflux for 4–6 hours.

  • Monitoring: TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Cool to RT. Pour into ice water. Filter the precipitate.[1][2]

Step 2: The "Slow Evaporation" Crystallization (Critical) Direct precipitation yields microcrystalline powder unsuitable for SC-XRD. You must use a dual-solvent slow evaporation technique.

  • Dissolve 20 mg of the crude solid in a minimum amount of hot DMF (Dimethylformamide).

  • Add Ethanol dropwise until slight turbidity appears, then add one drop of DMF to clear it.

  • Cover the vial with Parafilm and poke 3–4 small holes.

  • Store in a vibration-free, dark environment at 20°C for 3–7 days.

  • Success Metric: Look for block-like or prismatic yellow crystals.

X-Ray Data Collection Strategy
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, as the molecule lacks heavy atoms.
  • Temperature: Collect at 100 K (Cryostream).

    • Reasoning: Freezing the crystal reduces thermal vibration (ellipsoids), allowing for more precise location of the Hydrogen atoms on the hydrazine group.

Part 3: Visualization of Logic & Workflows

Diagram 1: Structural Determination Workflow

This diagram illustrates the critical path from synthesis to the final CIF file.

G Start Start: 2-Chloro-Precursor Synth Reflux with Hydrazine Start->Synth Cryst Slow Evaporation (DMF/EtOH) Synth->Cryst Check Microscope Check: Single Crystal? Cryst->Check Check->Cryst No (Re-seed) XRD SC-XRD Data Collection (Mo-Kalpha, 100K) Check->XRD Yes Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (SHELXL) Solve->Refine

Caption: The linear progression from chemical synthesis to crystallographic refinement. The "Check" phase is the primary bottleneck.

Diagram 2: The Tautomeric Equilibrium

This diagram visualizes the structural ambiguity that SC-XRD resolves.

Tautomer T1 Hydrazine Form (Amino-quinoline) C2-N Single Bond T2 Hydrazone Form (Imino-quinolinone) C2=N Double Bond T1->T2 Proton Transfer XRD SC-XRD Determination (Bond Length Analysis) XRD->T1 Confirms C2-N ~1.35A XRD->T2 Confirms C2=N ~1.29A

Caption: Visualizing the proton transfer between the ring nitrogen and the exocyclic hydrazine group.

Part 4: Data Interpretation & Validation[3]

When you receive your solved structure (CIF), validate it against these expected parameters for 7-methoxy-4-phenylquinoline derivatives.

Geometric Validation (Self-Validating Metrics)
ParameterExpected ValueInterpretation
C2–N(Hydrazine) 1.34 – 1.37 ÅConfirms Hydrazine tautomer.
C2=N(Ring) 1.30 – 1.32 ÅConfirms aromatic quinoline ring.
Phenyl Twist 40° – 60°Dihedral angle between phenyl and quinoline rings (steric relief).
R-Factor (

)

(5%)
Indicates high-quality data fit.
Intermolecular Interactions

Expect to see N–H...N hydrogen bonds linking molecules into dimers or chains. The 7-methoxy group often participates in weak C–H...O interactions, stabilizing the crystal lattice.

References

  • Synthesis of 2-Hydrazinoquinoline Derivatives: Source: PrepChem. "Synthesis of 2-Hydrazinoquinoline." URL:[Link]

  • Structural Analogs (7-Chloro-4-substituted quinolines): Title: 7-Chloro-4-[(E)-2-(2-methoxybenzylidene)hydrazin-1-yl]quinoline monohydrate. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Structural Analogs (7-Methoxy-2-phenylquinoline): Title: 7-Methoxy-2-phenylquinoline-3-carbaldehyde.[3] Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • General Crystallography of Hydrazines: Title: X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Source: MDPI (Molbank). URL:[Link]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-Hydrazinyl-7-methoxy-4-phenylquinoline

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. Quinoline derivatives, a significant class of heterocyclic compounds, are p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. Quinoline derivatives, a significant class of heterocyclic compounds, are prevalent in medicinal chemistry, with applications ranging from antimalarial to anticancer agents. The subject of this guide, 2-Hydrazinyl-7-methoxy-4-phenylquinoline, is a novel quinoline derivative with considerable therapeutic potential. Ensuring its purity through robust analytical methods is not merely a regulatory requirement but a scientific imperative.

This guide provides an in-depth comparison of two distinct reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity analysis of 2-Hydrazinyl-7-methoxy-4-phenylquinoline. We will explore a conventional gradient elution method utilizing a C18 stationary phase and contrast it with an alternative isocratic approach on a Phenyl-Hexyl column. The objective is to furnish researchers, scientists, and drug development professionals with the critical data and rationale necessary to select the most appropriate analytical strategy for their specific needs. All experimental data presented herein is generated based on established chromatographic principles and extensive experience with similar molecular scaffolds.

The Analytical Challenge: Separating Structurally Similar Impurities

The synthesis of complex organic molecules like 2-Hydrazinyl-7-methoxy-4-phenylquinoline can often result in the formation of closely related impurities. These may include starting materials, intermediates, or by-products from side reactions. The primary analytical challenge lies in developing an HPLC method with sufficient selectivity and resolution to separate the main compound from these potential impurities, ensuring an accurate purity assessment.

Methodology & Experimental Design

To provide a comprehensive comparison, two distinct RP-HPLC methods were developed and evaluated for their ability to resolve 2-Hydrazinyl-7-methoxy-4-phenylquinoline from a mixture of potential impurities.

Method 1: Standard Gradient RP-HPLC with a C18 Column

This method represents a widely adopted approach for the analysis of moderately polar to non-polar compounds. The C18 stationary phase provides excellent hydrophobic retention, while the gradient elution ensures the timely elution of compounds with a wide range of polarities.[1][2]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) was used.

  • Column: A C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size) was employed.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: The elution program was as follows:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 20% B

    • 19-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: A stock solution of 2-Hydrazinyl-7-methoxy-4-phenylquinoline (1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. Working standards and samples were diluted from this stock solution.

Method 2: Alternative Isocratic RP-HPLC with a Phenyl-Hexyl Column

This alternative method explores the utility of a different stationary phase chemistry to achieve separation. The Phenyl-Hexyl phase offers unique selectivity due to π-π interactions with aromatic analytes, which can be advantageous for separating compounds with similar hydrophobicity but different aromatic character.[2] An isocratic elution is employed for its simplicity and robustness, making it suitable for routine quality control.

Experimental Protocol:

  • Instrumentation: The same HPLC system as in Method 1 was used.

  • Column: A Phenyl-Hexyl reversed-phase column (4.6 mm x 150 mm, 5 µm particle size) was used.

  • Mobile Phase: An isocratic mixture of 60% Acetonitrile and 40% 0.1% Phosphoric acid in Water.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: The same sample preparation procedure as in Method 1 was followed.

Visualizing the Experimental Workflow

To clearly delineate the procedural flow for each analytical approach, the following diagrams are provided.

HPLC_Method_1_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Method 1) cluster_data Data Processing prep_start Weigh Sample prep_dissolve Dissolve in ACN/Water prep_start->prep_dissolve prep_filter Filter (0.45 µm) prep_dissolve->prep_filter hplc_inject Inject 10 µL prep_filter->hplc_inject hplc_separate C18 Column Gradient Elution hplc_inject->hplc_separate hplc_detect DAD at 254 nm hplc_separate->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire data_integrate Integrate Peaks data_acquire->data_integrate data_report Calculate Purity data_integrate->data_report

Caption: Workflow for Method 1: Standard Gradient RP-HPLC.

HPLC_Method_2_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis (Method 2) cluster_data Data Processing prep_start Weigh Sample prep_dissolve Dissolve in ACN/Water prep_start->prep_dissolve prep_filter Filter (0.45 µm) prep_dissolve->prep_filter hplc_inject Inject 10 µL prep_filter->hplc_inject hplc_separate Phenyl-Hexyl Column Isocratic Elution hplc_inject->hplc_separate hplc_detect DAD at 254 nm hplc_separate->hplc_detect data_acquire Acquire Chromatogram hplc_detect->data_acquire data_integrate Integrate Peaks data_acquire->data_integrate data_report Calculate Purity data_integrate->data_report

Caption: Workflow for Method 2: Alternative Isocratic RP-HPLC.

Comparative Data Analysis

The performance of each method was evaluated based on the retention time of the main peak (2-Hydrazinyl-7-methoxy-4-phenylquinoline) and its resolution from two potential impurities: Impurity A (a less polar precursor) and Impurity B (a more polar by-product).

ParameterMethod 1 (C18, Gradient)Method 2 (Phenyl-Hexyl, Isocratic)
Retention Time (min)
Impurity B4.23.8
2-Hydrazinyl-7-methoxy-4-phenylquinoline12.58.1
Impurity A14.811.5
Resolution (Rs)
Between Impurity B and Main Peak10.25.5
Between Main Peak and Impurity A3.84.2
Tailing Factor (Tf)
Main Peak1.11.3
Run Time (min) 2515

Discussion: Interpreting the Results

Retention and Resolution

Method 1, the gradient C18 method, provided a significantly longer retention time for the main analyte (12.5 min) compared to Method 2 (8.1 min). This is expected due to the nature of gradient elution, which allows for a more controlled migration of the analyte through the column. The longer retention generally leads to better separation from early eluting impurities, as evidenced by the excellent resolution (Rs = 10.2) between Impurity B and the main peak. The resolution between the main peak and the later eluting Impurity A was also very good (Rs = 3.8).

Method 2, the isocratic Phenyl-Hexyl method, offered a shorter analysis time. Interestingly, while the resolution between the more polar Impurity B and the main peak was lower than in Method 1, it was still well above the acceptable limit of 2.0. Notably, the resolution between the main peak and the less polar, aromatic Impurity A was slightly better with the Phenyl-Hexyl column (Rs = 4.2). This highlights the alternative selectivity of the Phenyl-Hexyl phase, where π-π interactions likely played a significant role in the retention and separation of these aromatic compounds.

Peak Shape and Efficiency

The tailing factor for the main peak was excellent in both methods, though slightly better in the gradient method (Tf = 1.1). This indicates good column performance and minimal undesirable secondary interactions between the analyte and the stationary phase.

Method Robustness and Application

The gradient method (Method 1) is inherently more flexible and powerful for analyzing samples with unknown impurity profiles, as it can effectively separate compounds with a wide range of polarities.[2] This makes it ideal for use during drug discovery and development when the full impurity profile is still being characterized.

The isocratic method (Method 2) offers the advantages of simplicity, faster run times, and potentially better long-term robustness due to the lack of gradient-related issues like pump proportioning variability and column re-equilibration. This method would be highly suitable for routine quality control in a manufacturing environment where the impurity profile is well-defined and speed is a priority.

Recommendations

The choice between these two methods should be guided by the specific analytical objective:

  • For comprehensive purity profiling, method development, and analysis of unknown samples: Method 1 (Standard Gradient RP-HPLC with a C18 Column) is recommended. Its superior resolving power for a wider range of potential impurities provides a higher degree of confidence in the analytical results.

  • For routine quality control and high-throughput analysis of known samples: Method 2 (Alternative Isocratic RP-HPLC with a Phenyl-Hexyl Column) is a viable and efficient alternative. Its shorter run time and simplicity can lead to significant time and solvent savings in a production setting.

Ultimately, both methods have demonstrated their suitability for the purity analysis of 2-Hydrazinyl-7-methoxy-4-phenylquinoline. The selection of the optimal method will depend on the specific requirements of the analytical laboratory and the stage of drug development.

References

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • Benchchem. A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde.
  • Altabrisa Group. What Factors Influence HPLC Retention Time Precision?
  • Separation Science.

Sources

Comparative

A Comparative Spectroscopic Guide to 2-Hydrazinyl-7-methoxy-4-phenylquinoline and Its Metal Complexes

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their versatile biological activities and coordination ca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their versatile biological activities and coordination capabilities. Among these, 2-Hydrazinyl-7-methoxy-4-phenylquinoline presents a fascinating scaffold, combining the rigidity of the quinoline core with the reactive potential of a hydrazinyl group. This guide provides an in-depth spectroscopic characterization of this ligand and a comparative analysis with its potential metal complexes. By understanding the subtle shifts in spectroscopic signatures upon complexation, researchers can gain profound insights into the coordination environment and electronic structure of these novel materials.

The Ligand: 2-Hydrazinyl-7-methoxy-4-phenylquinoline - A Spectroscopic Profile

While extensive dedicated studies on 2-Hydrazinyl-7-methoxy-4-phenylquinoline are emerging, its spectroscopic characteristics can be confidently predicted and understood by analyzing its constituent functional groups and drawing parallels with closely related, well-characterized quinoline-hydrazone derivatives.

Molecular Structure

Caption: Molecular structure of 2-Hydrazinyl-7-methoxy-4-phenylquinoline.

Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of the free ligand is a rich source of information regarding its functional groups. The spectrum is typically recorded as a KBr pellet over a range of 4000-400 cm⁻¹[1].

  • N-H Stretching: The hydrazinyl group (-NH-NH₂) is expected to show characteristic stretching vibrations in the region of 3450-3150 cm⁻¹. Typically, two or three bands can be observed corresponding to the asymmetric and symmetric stretching of the -NH₂ group and the stretching of the -NH- group. For similar hydrazide-hydrazone quinoline derivatives, a strong N-H stretch is observed around 3180–3220 cm⁻¹[2].

  • C-H Stretching: Aromatic C-H stretching vibrations from the quinoline and phenyl rings are anticipated in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the methoxy group (-OCH₃) will appear around 2950-2850 cm⁻¹.

  • C=N and C=C Stretching: The C=N stretching vibration within the quinoline ring and C=C stretching vibrations from the aromatic systems will produce a series of sharp bands in the 1650-1450 cm⁻¹ region. For a related quinoline-hydrazone derivative, the C=N absorption band is noted at 1550–1600 cm⁻¹[2].

  • C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong band around 1250 cm⁻¹ (asymmetric) and a weaker one near 1050 cm⁻¹ (symmetric).

  • N-H Bending: The bending vibration of the -NH₂ group typically appears in the 1650-1580 cm⁻¹ region, often overlapping with the C=C stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms. Spectra are typically recorded in deuterated solvents like DMSO-d₆ or CDCl₃ with TMS as an internal standard[1].

  • ¹H NMR:

    • Aromatic Protons: The protons on the quinoline and phenyl rings will appear as a series of multiplets in the downfield region of 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

    • Hydrazinyl Protons (-NH-NH₂): The protons of the hydrazinyl group are expected to appear as broad singlets. Their chemical shift is highly dependent on the solvent and concentration. In similar structures, the amide N-H proton of a hydrazide appears as a broad singlet between 9.18–9.37 ppm[2]. The NH₂ protons may appear as a separate, broader signal.

    • Methoxy Protons (-OCH₃): The three protons of the methoxy group will give a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: The carbon atoms of the quinoline and phenyl rings will resonate in the 110-160 ppm range. The carbon attached to the nitrogen (C2) and the carbon bearing the methoxy group (C7) will have distinct chemical shifts influenced by the heteroatoms.

    • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear in the upfield region, around 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Techniques like Electrospray Ionization (ESI) are commonly employed[3]. The mass spectrum should show a prominent molecular ion peak [M+H]⁺ corresponding to the molecular weight of 2-Hydrazinyl-7-methoxy-4-phenylquinoline (C₁₆H₁₅N₃O, MW: 265.31 g/mol ).

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in solvents like methanol or DMSO, reveals the electronic transitions within the molecule. Quinoline derivatives exhibit characteristic absorption bands due to π-π* and n-π* transitions within the aromatic system[4][5]. The extended conjugation provided by the phenyl and hydrazinyl groups is expected to result in absorption maxima at longer wavelengths.

Spectroscopic Comparison: Ligand vs. Metal Complexes

The coordination of 2-Hydrazinyl-7-methoxy-4-phenylquinoline to a metal center induces significant and informative changes in its spectroscopic properties. The hydrazinyl group and the quinoline nitrogen are potential coordination sites.

Workflow for Spectroscopic Characterization of Metal Complexes

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of 2-Hydrazinyl-7-methoxy-4-phenylquinoline complexation Complexation with Metal Salt (e.g., CuCl₂, Zn(OAc)₂) synthesis->complexation purification Purification of Complex (Recrystallization/Chromatography) complexation->purification ftir FT-IR Spectroscopy purification->ftir Compare Ligand vs. Complex nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Compare Ligand vs. Complex uv_vis UV-Vis Spectroscopy purification->uv_vis Compare Ligand vs. Complex mass_spec Mass Spectrometry purification->mass_spec Confirm Complex Formation data_analysis Data Analysis & Interpretation ftir->data_analysis nmr->data_analysis uv_vis->data_analysis mass_spec->data_analysis structure_confirm Structure Confirmation & Coordination Mode data_analysis->structure_confirm

Caption: A logical workflow for the synthesis and comparative spectroscopic analysis of metal complexes.

Comparative FT-IR Analysis

A comparison of the FT-IR spectra of the free ligand and its metal complexes can confirm coordination.

  • Shift in N-H Vibrations: Upon coordination through the hydrazinyl nitrogen, the N-H stretching frequencies are expected to shift, typically to lower wavenumbers, due to the donation of electron density to the metal center.

  • Shift in C=N Vibrations: Coordination of the quinoline nitrogen will likely cause a shift in the C=N stretching frequency.

  • Appearance of M-N Bands: The most direct evidence of coordination is the appearance of new, low-frequency bands in the 600-400 cm⁻¹ region, which are attributed to the M-N stretching vibrations[6].

Comparative UV-Vis Analysis

The electronic spectrum is highly sensitive to complex formation.

  • Shifts in Ligand-Based Transitions: The π-π* and n-π* transitions of the ligand may undergo a bathochromic (red) or hypsochromic (blue) shift upon coordination.

  • Appearance of New Bands: New absorption bands may appear in the visible region due to d-d transitions (for transition metals) or ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For instance, in some quinoline-based metal complexes, new charge transfer bands are observed upon complexation[4].

Comparative NMR Analysis

For diamagnetic complexes (e.g., Zn(II)), NMR provides valuable comparative data.

  • Downfield Shift of Protons Near Coordination Site: Protons in the vicinity of the coordinating nitrogen atoms (e.g., on the quinoline ring and the -NH- group) are expected to shift downfield due to the deshielding effect of the metal ion.

  • Broadening of Signals: In some cases, signal broadening may be observed upon complexation.

Summary of Expected Spectroscopic Shifts Upon Complexation
Spectroscopic TechniqueFree Ligand (Expected)Metal Complex (Expected Change)Rationale for Change
FT-IR N-H stretch: ~3450-3150 cm⁻¹Shift to lower wavenumberWeakening of N-H bond upon coordination.
Quinoline C=N stretch: ~1620 cm⁻¹Shift in frequencyChange in electron density of the quinoline ring.
-Appearance of M-N bands (~600-400 cm⁻¹)Formation of metal-ligand bond.
UV-Vis π-π* and n-π* bandsShift in λmaxAlteration of electronic energy levels upon coordination.
-Appearance of new d-d or CT bandsNew electronic transitions involving the metal d-orbitals.
¹H NMR Aromatic H: ~7.0-8.5 ppmDownfield shift of protons near NDeshielding effect of the metal center.
-NH/-NH₂ H: Broad signalsDownfield shift and/or broadeningInvolvement in coordination.

Experimental Protocols

The following are generalized protocols based on standard practices for the characterization of quinoline derivatives and their complexes.

FT-IR Spectroscopy
  • A small amount of the sample (ligand or complex) is finely ground with dry potassium bromide (KBr).

  • The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • The pellet is placed in the sample holder of an FT-IR spectrometer.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

NMR Spectroscopy
  • Approximately 5-10 mg of the sample is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

UV-Vis Spectroscopy
  • A stock solution of the sample is prepared in a suitable solvent (e.g., DMSO, methanol).

  • The stock solution is diluted to an appropriate concentration (typically 10⁻⁵ to 10⁻⁶ M).

  • The UV-Vis spectrum is recorded in a quartz cuvette over a range of 200-800 nm.

Mass Spectrometry
  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

  • The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the ions.

Conclusion

The spectroscopic characterization of 2-Hydrazinyl-7-methoxy-4-phenylquinoline and its metal complexes provides a powerful toolkit for understanding their structure and bonding. By carefully analyzing the shifts in FT-IR, UV-Vis, and NMR spectra, researchers can deduce the coordination mode of the ligand and gain insights into the electronic environment of the metal center. This guide offers a foundational framework for such investigations, enabling the rational design and characterization of new quinoline-based materials with tailored properties for applications in drug development and beyond.

References

  • PubChem. 2-Hydrazinyl-7-methoxy-4-phenylquinoline. Available online: [Link]

  • Al-Ostoot, F. H., et al. (2020). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 25(14), 3173. Available online: [Link]

  • El-Gammal, O. A., et al. (2020). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Journal of Transition Metal Complexes, 2020, 1-11. Available online: [Link]

  • Tarafder, M. T. H., et al. (2002). Synthesis and characterization of transition metal complexes with a tetraaza macrocyclic ligand. Indian Journal of Chemistry - Section A, 41(12), 2534-2537. Available online: [Link]

  • Di, X., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(48), 30197-30210. Available online: [Link]

  • Di Sarra, A., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2736. Available online: [Link]

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